N,N-diethyl-4-formylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRTWQLBHAZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449653 | |
| Record name | 4-Diethylcarbamoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-77-7 | |
| Record name | N,N-Diethyl-4-formylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58287-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Diethylcarbamoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of N,N-diethyl-4-formylbenzamide: A Technical Guide for Laboratory Professionals
Introduction: Understanding the Significance of N,N-diethyl-4-formylbenzamide
This compound is a bespoke organic molecule characterized by a central benzamide core, substituted with a reactive formyl (aldehyde) group at the para-position and two ethyl groups on the amide nitrogen. This unique combination of a hydrogen-bond accepting amide, a reactive aldehyde, and hydrophobic ethyl groups imparts a distinct physicochemical profile that is critical for its application in medicinal chemistry and materials science. As a synthetic intermediate, its solubility dictates the choice of reaction media, purification strategies, and ultimately, the efficiency of chemical transformations. For researchers in drug development, understanding the solubility profile is a non-negotiable prerequisite for formulation, bioavailability studies, and preclinical evaluation.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies to effectively work with this compound. We will delve into its key physicochemical properties, offer a qualitative analysis of its expected solubility in common laboratory solvents, and provide a rigorous, field-proven protocol for the experimental determination of its equilibrium solubility.
Physicochemical Properties: The Molecular Blueprint
A molecule's solubility is intrinsically linked to its structural and electronic properties. The following table summarizes the key physicochemical parameters of this compound, which collectively govern its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Physical Form | Solid | [1] |
| Chemical Structure | ||
| O=C(N(CC)CC)C(C=C1)=CC=C1C=O | [1][2] | |
| InChI Key | OTGRTWQLBHAZFG-UHFFFAOYSA-N | [1][2] |
| Predicted XlogP | 0.7 | [2] |
Note: The XlogP value suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water, but the presence of the amide and formyl groups will confer some degree of polarity.
Solubility Profile: A Qualitative and Predictive Assessment
As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be reliably predicted. The molecule possesses both polar (amide and formyl groups) and nonpolar (benzene ring and diethyl groups) regions.
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, dichloromethane (DCM), and chloroform. These solvents can effectively solvate the polar functionalities of the molecule without the competing hydrogen bonding that can sometimes limit solubility in protic solvents.
-
Alcohols: Such as methanol, ethanol, and isopropanol. The hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl oxygen of the amide and formyl groups, facilitating dissolution.
-
-
Moderate to Low Solubility is Expected in:
-
Nonpolar Solvents: Such as toluene and hexane. The nonpolar nature of these solvents will not effectively solvate the polar amide and aldehyde groups, leading to limited solubility.
-
-
Very Low Solubility is Expected in:
-
Water: The molecule's significant nonpolar surface area, contributed by the benzene ring and ethyl groups, will likely result in poor aqueous solubility.
-
The following table provides a qualitative summary. It is imperative to experimentally verify these predictions.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor in Water, Good in Alcohols | The amide and aldehyde groups can hydrogen bond, but the large hydrophobic backbone limits aqueous solubility. Alcohols are better able to solvate both polar and nonpolar regions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Excellent | These solvents effectively solvate the polar groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |
| Nonpolar | Hexane, Toluene | Poor | These solvents lack the polarity to effectively interact with and solvate the polar amide and formyl functionalities of the molecule. |
Gold Standard Protocol: Experimental Determination of Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is the universally accepted gold standard for determining the equilibrium solubility of a compound.[3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Rationale
The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by accurate quantification of the dissolved solute, yields the solubility value. Temperature control is critical as solubility is temperature-dependent.
Step-by-Step Methodology
-
Preparation of Materials:
-
This compound (ensure purity is documented).
-
Selected solvents (HPLC grade or equivalent).
-
Glass vials with Teflon-lined screw caps.
-
Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC or UV-Vis spectrophotometer for quantification.
-
-
Procedure:
-
Add an excess amount of this compound to a series of vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.
-
Seal the vials tightly.
-
Place the vials on the orbital shaker in the incubator set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. To validate the equilibrium time, samples can be taken at various time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration plateaus.[3]
-
After the agitation period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.[3]
-
Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see below).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy
Accurate quantification of the dissolved compound is paramount. Both HPLC and UV-Vis spectroscopy are suitable methods, with the choice depending on the required sensitivity and the presence of interfering substances.
HPLC Method
HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase method would be appropriate for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The presence of the benzamide chromophore suggests strong absorbance in the UV region (typically 230-280 nm). The λmax should be determined by running a UV scan of a standard solution.
-
Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
UV-Vis Spectroscopy Method
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used, provided no other components in the solution absorb at the λmax of the analyte.[4][5]
-
Procedure:
-
Determine the λmax of this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.
-
Prepare a set of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).
-
Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.
-
Calculate the concentration of the sample using the equation of the line from the calibration curve.
-
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is a multifactorial property. The following diagram illustrates the interplay between the solute, the solvent, and the experimental conditions.
Caption: Key Factors Governing the Solubility of a Solid Compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a thorough understanding of its physicochemical properties allows for a robust, predictive assessment of its behavior in common laboratory solvents. This guide has provided the theoretical framework for this assessment and, more critically, a detailed, actionable protocol for its experimental determination using the gold-standard shake-flask method. By adhering to this methodology and employing precise analytical techniques such as HPLC, researchers can generate the high-quality, reproducible solubility data essential for advancing their work in chemical synthesis and drug development.
References
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Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]
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PubChemLite. (n.d.). This compound (C12H15NO2). Retrieved from [Link]
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Eugene, E. H., & Mechoor, G. S. (1954). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 26(8), 1330–1333. Available at: [Link]
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Akhtar, N., et al. (2014). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5. SCIENCE INTERNATIONAL, 26(1). Available at: [Link]
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- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. N,N-diethyl-4-(sulfamoylamino)benzamide | C11H17N3O3S | CID 112573411 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,N-diethyl-4-formylbenzamide: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of N,N-diethyl-4-formylbenzamide, a substituted aromatic amide of interest to researchers and professionals in synthetic chemistry and drug development. This document delves into its nomenclature, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the practical insights required for laboratory work.
Chemical Identity and Nomenclature
This compound is a disubstituted benzene derivative featuring both an N,N-diethylcarboxamide group and a formyl (aldehyde) group in a para-substitution pattern.
-
IUPAC Nomenclature: this compound
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
CAS Number: A dedicated CAS Registry Number for this compound is not readily found in major chemical databases. This suggests the compound is not widely commercialized and is primarily a synthetic intermediate. For its key precursor, 4-formylbenzoic acid, the CAS number is 619-66-9.[1]
Structural Identifiers
| Identifier | Value |
| SMILES | O=C(N(CC)CC)C(C=C1)=CC=C1C=O |
| InChI | 1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 |
| InChIKey | OTGRTWQLBHAZFG-UHFFFAOYSA-N |
Physicochemical Properties
Due to the limited commercial availability of this compound, extensive experimental data on its physical properties are not available. The following table includes both known data for its precursor and predicted properties for the target compound.
| Property | Value | Source |
| Appearance | Predicted: White to off-white solid | Inferred from analogous compounds |
| Melting Point | Predicted: Data not readily available. The precursor, 4-formylbenzoic acid, has a melting point of 247 °C.[2] | - |
| Boiling Point | Predicted: Data not readily available. | - |
| Solubility | Predicted: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMSO. Likely sparingly soluble in water. | Inferred from structural features |
| pKa | Predicted: Data not readily available. | - |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for amide bond formation, starting from the commercially available 4-formylbenzoic acid. The key challenge is to selectively amidate the carboxylic acid without affecting the aldehyde functionality.
Method 1: Acyl Chloride Formation Followed by Amination
This is a classic and robust two-step approach. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with diethylamine.
Step 1: Synthesis of 4-formylbenzoyl chloride
The reaction of 4-formylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride.[3][4][5]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylbenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-formylbenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation with Diethylamine
The acyl chloride is then reacted with diethylamine in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolve the crude 4-formylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up involves washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Method 2: Direct Amidation using Coupling Reagents
One-pot procedures using coupling reagents offer a milder alternative to the acyl chloride method and are often preferred when sensitive functional groups are present.
Experimental Protocol (using a generic coupling agent like HATU):
-
In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent like DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add diethylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase, concentrate, and purify the product as described in Method 1.
Potential Applications and Reactivity
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.
-
Aldehyde Group Reactivity: The formyl group can undergo a wide range of transformations, including:
-
Oxidation: to the corresponding dicarboxylic acid monoamide.
-
Reduction: to the 4-(hydroxymethyl) derivative.
-
Reductive Amination: to introduce a secondary or tertiary amine.
-
Wittig Reaction: to form an alkene.
-
Condensation Reactions: with various nucleophiles to form imines, oximes, hydrazones, etc.
-
-
Amide Group: The N,N-diethylamide is generally a stable functional group but can be hydrolyzed under harsh acidic or basic conditions. It can also direct ortho-lithiation under specific conditions, although the presence of the aldehyde complicates this.
Given these reactive handles, this compound could serve as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.1 ppm.[6]
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Protons (-N(CH₂CH₃)₂): Two signals are expected: a quartet around δ 3.4-3.6 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (Amide): Expected around δ 168-172 ppm.
-
Aldehyde Carbon: Expected around δ 190-193 ppm.
-
Aromatic Carbons: Four signals are expected in the δ 125-150 ppm range.
-
Ethyl Carbons: Two signals are expected for the methylene and methyl carbons.
-
Safety and Handling
No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety profile of its precursor, 4-formylbenzoic acid, indicates that it can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a synthetically accessible building block with significant potential for the construction of more complex molecular architectures. While not a commonly available reagent, its preparation from 4-formylbenzoic acid can be achieved through well-established amidation protocols. Its bifunctional nature, possessing both a reactive aldehyde and a stable amide, makes it a versatile intermediate for researchers in various fields of chemical synthesis.
References
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Cui, J., et al. (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 17(12), 13946-13961. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 23, 2026, from [Link]
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Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]
- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
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van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4043–4048. [Link]
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Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4235-4244. [Link]
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Nguyen, T. L., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]
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Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?[Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 23, 2026, from [Link]
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Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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Ng, C. H., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 362. [Link]
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Organic Syntheses. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
-
Chemistry Central Journal. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-formyl-. Retrieved January 23, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of N,N-diethyl-4-formylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for N,N-diethyl-4-formylbenzamide, a compound of interest in synthetic and medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes information from structurally related compounds, namely N,N-diethylbenzamide and aromatic aldehydes, to establish a robust framework for its safe management in a laboratory setting. The following guidelines are designed to empower researchers with the knowledge to minimize risks and ensure a safe working environment.
Understanding the Compound: A Bifunctional Profile
This compound is a bifunctional organic molecule characterized by a tertiary benzamide and an aromatic aldehyde (formyl) group. This unique structure suggests a reactivity profile that combines the characteristics of both functional groups. The N,N-diethylbenzamide moiety is a common scaffold in various biologically active molecules, while the aromatic aldehyde group is a versatile synthetic handle, but also introduces specific hazards that require careful consideration.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling this compound. The primary hazards are anticipated to stem from the combined toxicological profiles of N,N-diethylbenzamide and aromatic aldehydes.
GHS Hazard Classification (Anticipated): Based on data for N,N-diethylbenzamide and aromatic aldehydes, the following GHS classifications are likely applicable.[1][2]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Toxicological Profile:
-
Oral Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[1][2]
-
Dermal Toxicity: May be harmful in contact with skin and can cause skin irritation.[1]
-
Inhalation Toxicity: The presence of the aldehyde group suggests a potential for respiratory irritation.[2] Inhalation of dust or aerosols should be avoided.
-
Eye Irritation: Expected to cause serious eye irritation.[1][2]
Reactivity Profile:
The formyl group imparts specific reactivity concerns. Aromatic aldehydes can undergo oxidation to carboxylic acids and may be sensitive to air and light. They are also incompatible with strong oxidizing agents, strong bases, and reducing agents.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure to this compound.
Recommended PPE Workflow
Caption: A stepwise workflow for donning appropriate PPE before handling this compound.
Safe Handling and Operational Protocols
Adherence to strict handling procedures is critical for minimizing exposure and preventing accidents.
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Aerosol Generation: Avoid activities that generate dust or aerosols. If the compound is a solid, handle it carefully to minimize dust formation.
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Experimental Protocols:
When designing experiments, consider the reactivity of the aldehyde group. Reactions involving strong oxidizing or reducing agents should be conducted with caution and under an inert atmosphere if necessary.
Storage and Stability: Preserving Integrity and Ensuring Safety
Proper storage is crucial to maintain the chemical's purity and prevent the formation of hazardous degradation products.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes degradation and reactivity. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Aromatic aldehydes can be sensitive to air and may oxidize over time. |
| Light | Protect from light | Light can promote degradation of aldehydes. |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to moisture and air. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and reducing agents | Prevents potentially hazardous reactions.[3] |
Incompatibility Diagram
Caption: A diagram illustrating key chemical incompatibilities for this compound.
Emergency Procedures: Preparedness is Key
Rapid and appropriate response to emergencies can significantly mitigate potential harm.
Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Emergency Response Flowchart
Caption: A decision-making flowchart for responding to spills or exposures involving this compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbents and PPE) in a designated, labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion
While a specific SDS for this compound is not currently available, a conservative and cautious approach based on the known hazards of its constituent functional groups is essential for its safe handling. By implementing the guidelines outlined in this technical guide, researchers can significantly reduce the risks associated with this compound and maintain a safe and compliant laboratory environment. Always consult with your institution's EHS department for specific guidance and protocols.
References
-
ResearchGate. (n.d.). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. Retrieved from [Link]
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University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety. Retrieved from [Link]
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University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-4-formyl-3-methylbenzamide. Retrieved from [Link]
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RWTH Publications. (n.d.). 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Retrieved from [Link]
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The John D. Walsh Company. (2015). SAFETY DATA SHEET. Retrieved from [Link]
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Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
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PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]
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The University of Iowa. (n.d.). Spill/Emergency Planning | Environmental Health and Safety. Retrieved from [Link]
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ResearchGate. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
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National Institutes of Health. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. Retrieved from [Link]
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Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]
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Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
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Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]
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MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Retrieved from [Link]
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UW Department of Chemistry. (2017). Formaldehyde Template SOP. Retrieved from [Link]
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Journal of the American Chemical Society. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]
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ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthetic Strategies for N,N-diethyl-4-formylbenzamide
Abstract: This document provides a comprehensive scientific guide for the synthesis of N,N-diethyl-4-formylbenzamide, a key benzamide intermediate. We present three distinct, robust synthetic protocols tailored for researchers in organic synthesis and drug development. Each protocol is detailed with step-by-step instructions, mechanistic insights, and quantitative data. The guide emphasizes chemical logic, safety, and reproducibility, offering field-proven insights into experimental choices and validation.
Introduction and Strategic Overview
This compound is a valuable bifunctional molecule, incorporating both an aldehyde and a tertiary amide on a benzene ring. This structure makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents and fine chemicals. The aldehyde group serves as a handle for transformations such as reductive amination, Wittig reactions, and further oxidation, while the N,N-diethylbenzamide moiety is a common pharmacophore found in various biologically active compounds.[1][2]
The synthesis of this target molecule can be approached from several logical standpoints, primarily revolving around the sequence of introducing the two key functional groups. This guide details three field-validated strategies:
-
Direct Amidation: Starting with a commercially available precursor that already contains the formyl group (4-formylbenzoic acid). This is often the most direct and highest-yielding route.
-
Oxidation of a Precursor: Synthesizing a stable precursor, N,N-diethyl-4-(hydroxymethyl)benzamide, and then performing a selective oxidation to install the formyl group. This route offers control and avoids handling more reactive starting materials.
-
Electrophilic Formylation: Introducing the formyl group onto a pre-formed N,N-diethylbenzamide ring via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.
The choice of protocol depends on starting material availability, scalability requirements, and the specific chemical environment tolerated by other functional groups in more complex syntheses.
Caption: High-level overview of the three synthetic strategies.
Protocol 1: Direct Amidation of 4-Formylbenzoic Acid
This is the most straightforward and often preferred method due to its high efficiency and reliance on readily available starting materials.[3] The strategy involves a classic two-step, one-pot sequence: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by diethylamine. The most common activation method is the conversion of the carboxylic acid to a highly reactive acyl chloride.[4][5]
Causality and Experimental Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, often requiring harsh conditions (>160 °C) due to the formation of a non-reactive ammonium carboxylate salt.[6] To circumvent this, the carboxylic acid's hydroxyl group is converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5] Following the formation of 4-formylbenzoyl chloride, diethylamine is added. A stoichiometric excess of the amine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is required to neutralize the HCl generated during the amidation step.
Caption: Reaction scheme for the direct amidation protocol.
Quantitative Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Formylbenzoic Acid | C₈H₆O₃ | 150.13 | 1.0 | 10.0 g |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 | 5.7 mL |
| Diethylamine | C₄H₁₁N | 73.14 | 2.2 | 15.2 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~200 mL |
| Expected Product | C₁₂H₁₅NO₂ | 205.25 | - | ~12.8 g (94% yield) |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). Ensure the entire setup is under an inert atmosphere (N₂ or Argon).
-
Acid Chloride Formation: To the flask, add 4-formylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension. Cautiously add thionyl chloride (5.7 mL, 79.9 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The mixture should become a clear solution.
-
Reagent Removal: Allow the flask to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent side reactions.
-
Amidation: Re-dissolve the resulting crude 4-formylbenzoyl chloride in 100 mL of fresh anhydrous DCM. Cool the flask in an ice bath (0°C).
-
Amine Addition: In a separate flask, prepare a solution of diethylamine (15.2 mL, 146.5 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C. A white precipitate (diethylammonium chloride) will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product as a pale yellow oil or low-melting solid.
Protocol 2: Oxidation of N,N-diethyl-4-(hydroxymethyl)benzamide
This protocol is advantageous when the starting material for Protocol 1 is unavailable or when milder overall conditions are required. It involves two discrete synthetic operations: the synthesis of the alcohol precursor followed by its selective oxidation.
Causality and Experimental Rationale
Part A - Precursor Synthesis: N,N-diethyl-4-(hydroxymethyl)benzamide can be synthesized from 4-(hydroxymethyl)benzoic acid via the same amidation strategy described in Protocol 1. The key consideration is to protect the primary alcohol if harsh activating agents are used, though with SOCl₂ or EDC coupling, it is often sufficiently unreactive.
Part B - Oxidation: The critical step is the selective oxidation of the primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid.[7] Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation.[8][9][10] It is a milder chromium(VI) oxidant that typically stops at the aldehyde stage when used in a non-aqueous solvent like dichloromethane. The reaction proceeds via the formation of a chromate ester, followed by an E2-like elimination of the C-H proton to form the carbonyl group.
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Application Notes and Protocols for N,N-diethyl-4-formylbenzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Bifunctional Building Block
N,N-diethyl-4-formylbenzamide is a bifunctional aromatic compound possessing two key reactive sites: a tertiary amide and an aldehyde. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical and materials science applications. The N,N-diethylbenzamide moiety is a well-established directed metalation group, allowing for regioselective functionalization of the aromatic ring. Simultaneously, the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing substituents. This guide provides in-depth application notes and detailed protocols for the synthesis and subsequent utilization of this compound as a chemical intermediate.
Physicochemical and Safety Data
A comprehensive understanding of the physical properties and safety considerations is paramount for the successful and safe handling of any chemical intermediate.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Formylbenzoic Acid (Starting Material) | N,N-diethylbenzamide (Related Compound) |
| Molecular Formula | C₁₂H₁₅NO₂ | C₈H₆O₃ | C₁₁H₁₅NO |
| Molecular Weight | 205.25 g/mol | 150.13 g/mol [1] | 177.24 g/mol [2] |
| Appearance | Solid (predicted) | White to off-white powder | Colorless to yellow oil or low melting solid |
| Melting Point | Data not available | 255-258 °C | 28-32 °C |
| Boiling Point | Data not available | Data not available | 146-150 °C at 15 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Soluble in hot water, ethanol, ether | Immiscible in water, soluble in organic solvents |
Safety and Handling Precautions:
-
4-Formylbenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1][3]
-
N,N-diethylbenzamide: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Synthesis of this compound: A Proposed Protocol
The most direct and logical route to this compound is the amidation of 4-formylbenzoic acid. This can be achieved through the activation of the carboxylic acid, followed by nucleophilic acyl substitution by diethylamine. Direct condensation is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] The following protocol employs a common and effective coupling agent system.
Caption: Proposed synthesis workflow for this compound.
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
4-Formylbenzoic acid (1.0 eq)
-
Diethylamine (1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-formylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Stir the suspension at room temperature until all solids dissolve.
-
Add diethylamine (1.2 eq) followed by DIPEA (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications as a Chemical Intermediate
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for its elaboration into more complex molecular architectures. Below are detailed protocols for three fundamental applications.
Caption: Applications of this compound as an intermediate.
Reductive Amination: Synthesis of Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This is particularly useful in drug discovery for introducing diverse amine functionalities.
Protocol 2: Exemplary Reductive Amination with Benzylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated NaHCO₃ (aq)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction may become slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield N,N-diethyl-4-((benzylamino)methyl)benzamide.
Wittig Reaction: Synthesis of Alkenyl Derivatives
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a C=C double bond with high regioselectivity. This is invaluable for extending carbon chains and creating precursors for various functionalities.
Protocol 3: Exemplary Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
This compound (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Strong base (e.g., n-Butyllithium or Potassium tert-butoxide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl (aq)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes, then at room temperature for another 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by column chromatography to isolate the N,N-diethyl-4-styrylbenzamide (as a mixture of E/Z isomers).
Aldol Condensation: Synthesis of α,β-Unsaturated Carbonyls
The aldol condensation is a fundamental C-C bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[3] When an aldehyde without α-hydrogens, such as this compound, is reacted with a ketone in the presence of a base, a Claisen-Schmidt condensation occurs, typically leading directly to the dehydrated α,β-unsaturated ketone product.
Protocol 4: Exemplary Aldol Condensation with Acetone
Materials:
-
This compound (1.0 eq)
-
Acetone (large excess, also acts as solvent)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
1 M HCl (aq)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and ethanol.
-
Cool the solution to room temperature and stir vigorously.
-
Slowly add 10% aqueous NaOH dropwise. A color change and/or the formation of a precipitate may be observed.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting aldehyde is consumed, pour the reaction mixture into a beaker of cold water.
-
Neutralize the mixture by adding 1 M HCl dropwise until it is slightly acidic.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil separates, extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Recrystallize the solid product or purify the oily product by column chromatography to obtain 4-(4-(diethylcarbamoyl)phenyl)but-3-en-2-one.
Conclusion
This compound represents a highly versatile, yet underutilized, chemical intermediate. Its dual functionality allows for a wide range of synthetic manipulations, making it an attractive building block for the synthesis of complex organic molecules. The protocols provided herein offer a foundation for the preparation and application of this compound in diverse research and development settings, from academic laboratories to industrial drug discovery programs. The strategic application of this intermediate can streamline synthetic routes and provide access to novel chemical matter.
References
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Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. National Center for Biotechnology Information. [Link]
-
N,N-Diethylbenzamide. PubChem. [Link]
-
(E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Organic Syntheses. [Link]
-
4-Formylbenzoic acid. PubChem. [Link]
-
N,N-diethyl-4-hydroxybenzamide. PubChem. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]
-
N,N-diethyl-4-formyl-3-methylbenzamide. PubChem. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis by Aldol and Related Condensation Reactions. Thieme Chemistry. [Link]
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Application Notes and Protocols: N,N-diethyl-4-formylbenzamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of N,N-diethyl-4-formylbenzamide in the field of agrochemical research. While direct literature on the agrochemical use of this specific molecule is nascent, its structural motifs—a substituted benzamide and a reactive aromatic aldehyde—position it as a compelling starting point for the discovery of novel insecticides, fungicides, and herbicides. We present here not a review of established uses, but a forward-looking guide grounded in chemical principles and established industry practices. This guide furnishes detailed protocols for the synthesis of the parent compound, its derivatization into a chemical library, and subsequent screening methodologies. The causality behind each experimental design is explained to provide a robust framework for researchers aiming to explore this chemical space.
Introduction: The Scientific Rationale
The benzamide functional group is a well-established pharmacophore in the agrochemical industry, present in numerous commercial products.[1] Its derivatives are known to exhibit a wide range of biological activities, including potent insecticidal properties.[2][3] The N-alkylation of the benzamide, in this case, N,N-diethyl, is a common strategy to modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters for its efficacy as a pesticide.
The novelty and untapped potential of this compound lie in its 4-formyl group. This aromatic aldehyde is a versatile chemical handle for several reasons:
-
Inherent Bioactivity: Aromatic aldehydes themselves can possess pesticidal and herbicidal properties.[4][5] They can interfere with biological processes through various mechanisms, including the formation of Schiff bases with essential proteins.
-
A Gateway to Diverse Functionality: The formyl group is a reactive center for a multitude of chemical transformations. It can be readily converted into oximes, imines, hydrazones, alcohols, and carboxylic acids, among other functional groups. This allows for the rapid generation of a diverse library of analogues from a single, readily accessible precursor.
-
Modulation of Physicochemical Properties: Derivatization of the formyl group allows for the fine-tuning of critical properties such as solubility, volatility, and target binding affinity, which are essential for optimizing a lead compound in agrochemical development.
Therefore, this compound is not just a candidate for direct screening but, more importantly, a versatile scaffold and building block for the synthesis of new agrochemical entities.
Synthesis of this compound
The synthesis of this compound can be approached through several reliable methods. The following protocol is adapted from standard amide coupling procedures, starting from the commercially available 4-formylbenzoic acid.
Protocol 2.1: Synthesis via Acyl Chloride Intermediate
This two-step protocol is robust and generally high-yielding. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with diethylamine.
Materials:
-
4-Formylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Diethylamine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-formylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The progress can be monitored by thin-layer chromatography (TLC).
-
Causality: The conversion to the highly reactive acyl chloride is necessary because direct amidation of a carboxylic acid is often inefficient. Thionyl chloride and oxalyl chloride are excellent reagents for this transformation.
-
-
Amidation Reaction:
-
In a separate flask, dissolve diethylamine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared 4-formylbenzoyl chloride solution from the previous step to the diethylamine solution dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Causality: Diethylamine is the nucleophile that forms the amide bond. Triethylamine acts as a base to quench the HCl generated during the reaction, preventing the protonation of diethylamine and driving the reaction to completion. An excess of diethylamine can also be used for this purpose.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Derivatization for Library Generation
The true potential of this compound in agrochemical discovery lies in its use as a scaffold. The following protocols outline key derivatization reactions of the formyl group to create a library of compounds for screening.
Protocol 3.1: Synthesis of Oxime Derivatives
Oximes are known to have biological activity and can serve as effective isosteres for other functional groups.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol or methanol
-
Water
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a small amount of water.
-
Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor by TLC.
-
Cool the reaction mixture and add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Protocol 3.2: Synthesis of Hydrazone Derivatives
Hydrazones are another class of compounds with a broad spectrum of biological activities.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate or the substituted hydrazine (1.1 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 2-8 hours. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
Protocol 3.3: Reductive Amination to Form Amine Derivatives
This reaction creates a new amine, significantly altering the polarity and basicity of the molecule.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and the chosen amine (1.2 eq) in DCE or methanol.
-
Add a catalytic amount of acetic acid.
-
Stir for 1 hour at room temperature to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) portion-wise.
-
Stir at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent like DCM or ethyl acetate.
-
Purify using standard work-up and chromatography procedures.
Visualization of Derivatization Pathways
Caption: Potential derivatization pathways from the parent compound.
Protocols for Agrochemical Screening
Once this compound and its derivatives are synthesized, they must be evaluated for biological activity. The following are generalized protocols for initial screening.
Protocol 4.1: Insecticidal Activity Screening
A common method is a contact and ingestion assay against a model insect, such as the fruit fly (Drosophila melanogaster) or the larvae of the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized compounds
-
Acetone or DMSO as a solvent
-
Triton X-100 or Tween 20 as a surfactant
-
Test insects
-
Leaf discs (for larval assays) or vials with treated diet (for adult fly assays)
-
Positive control (a known insecticide)
-
Negative control (solvent + surfactant)
Step-by-Step Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone or DMSO. Create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in water containing a small amount of surfactant (e.g., 0.05% Triton X-100).
-
Leaf-Dip Assay (for larvae):
-
Dip leaf discs of a suitable host plant (e.g., cabbage) into the test solutions for 30 seconds.
-
Allow the discs to air dry.
-
Place one treated leaf disc in a petri dish lined with moist filter paper.
-
Introduce a set number of larvae (e.g., 10 second-instar larvae) into each dish.
-
Seal the dishes and incubate under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population).
Table 1: Example Data for Insecticidal Screening
| Compound | Concentration (ppm) | % Mortality (48h) | LC₅₀ (ppm) |
| Parent Compound | 500 | 40 | >500 |
| Oxime Derivative A | 500 | 90 | 150 |
| Hydrazone B | 500 | 10 | >500 |
| Positive Control | 10 | 100 | 5 |
| Negative Control | - | 0 | - |
Protocol 4.2: Fungicidal Activity Screening
An in-vitro mycelial growth inhibition assay is a standard primary screen against various plant pathogenic fungi.
Materials:
-
Synthesized compounds
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile petri dishes
-
Positive control (a known fungicide)
-
Negative control (solvent)
Step-by-Step Procedure:
-
Preparation of Amended Media: Add the test compounds (dissolved in a minimal amount of solvent) to molten PDA at a specific final concentration (e.g., 50 µg/mL) before pouring into petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22-25°C) in the dark.
-
Measurement: When the fungal growth in the negative control plate has almost reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth compared to the negative control.
Protocol 4.3: Herbicidal Activity Screening
A pre-emergence or post-emergence assay on model plant species is used to assess herbicidal potential.
Materials:
-
Synthesized compounds
-
Seeds of monocot (e.g., ryegrass) and dicot (e.g., cress) plants
-
Pots with soil or agar medium
-
Spray chamber
-
Positive control (a known herbicide)
-
Negative control (solvent + surfactant)
Step-by-Step Procedure (Post-emergence):
-
Grow the test plants in pots until they reach a specific growth stage (e.g., two-leaf stage).
-
Prepare test solutions of the compounds at various concentrations (e.g., expressed in kg/ha ).
-
Evenly spray the plants with the test solutions in a calibrated spray chamber.
-
Transfer the treated plants to a greenhouse under controlled conditions.
-
Assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a rating scale (e.g., 0 = no effect, 100 = complete kill) at 7 and 14 days after treatment.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. Its synthesis is straightforward, and the reactive aldehyde functionality provides a powerful tool for generating chemical diversity. The protocols outlined in this document provide a comprehensive framework for synthesizing this scaffold, creating a library of derivatives, and performing initial biological screening. Researchers are encouraged to employ these methods as a foundation for their own investigations into this chemical class. Future work should focus on expanding the derivative library and establishing structure-activity relationships (SAR) to guide the optimization of hit compounds toward potent and selective agrochemical candidates.
References
-
ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]
-
PubChem. (n.d.). N,N-Diethylbenzamide. [Link]
-
PubMed. (2001). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]
-
ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
PubMed Central (PMC). (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. [Link]
- Google Patents. (n.d.).
-
SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
Frontiers. (2016). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. [Link]
-
MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
- Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
PubMed. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. [Link]
-
PubMed Central (PMC). (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]
-
ResearchGate. (n.d.). Aliphatic and aromatic aldehydes used in this study. [Link]
- Google Patents. (n.d.). Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
Sources
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP0889691A2 - Use of aromatic aldehydes as pesticides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Versatile Derivatization of the Formyl Group in N,N-diethyl-4-formylbenzamide
Introduction: The Strategic Importance of N,N-diethyl-4-formylbenzamide in Medicinal Chemistry
This compound is a versatile bifunctional molecule that serves as a valuable scaffold in the synthesis of a diverse array of compounds, particularly in the realm of drug discovery and development. The presence of a chemically robust N,N-diethylbenzamide moiety, a common feature in various biologically active molecules, coupled with a reactive formyl group, makes it an ideal starting material for generating libraries of novel chemical entities. The derivatization of the aldehyde functionality opens up numerous avenues for introducing molecular diversity, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and theoretical insights into three fundamental transformations of the formyl group in this compound: reductive amination, Wittig olefination, and cyanohydrin formation. These reactions allow for the introduction of amine, alkene, and hydroxynitrile functionalities, respectively, which are pivotal in the design of novel therapeutics.
Synthesis of the Starting Material: this compound
A common route to N,N-disubstituted benzamides involves the coupling of a carboxylic acid with a secondary amine. In this case, 4-formylbenzoic acid is reacted with diethylamine in the presence of a coupling agent.
Protocol: Synthesis of this compound
Materials:
-
4-formylbenzoic acid
-
Diethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-formylbenzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethylamine (1.2 eq) dropwise and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Expected Characterization:
-
¹H NMR: Signals corresponding to the formyl proton (singlet, ~10 ppm), aromatic protons (two doublets, ~7.5-8.0 ppm), and the ethyl groups of the diethylamide (quartet and triplet). Due to hindered rotation around the amide C-N bond, the methylene protons of the ethyl groups may appear as two distinct signals.
-
¹³C NMR: Resonances for the formyl carbon (~192 ppm), the amide carbonyl carbon (~170 ppm), and aromatic carbons.
-
IR (cm⁻¹): Characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹), the amide C=O stretch (~1630 cm⁻¹), and C-H stretches.
I. Reductive Amination: Synthesis of N,N-diethyl-4-(aminomethyl)benzamide Derivatives
Reductive amination is a powerful method for the formation of C-N bonds, converting an aldehyde into an amine. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent. This one-pot procedure is highly efficient for generating secondary and tertiary amines.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.
Reaction Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Protocol: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions over aldehydes. |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic, effectively solubilizes reactants. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Stoichiometry | Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq) | Slight excess of amine drives imine formation; excess reducing agent ensures complete conversion. |
II. Wittig Reaction: Synthesis of N,N-diethyl-4-(alkenyl)benzamide Derivatives
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of an aldehyde to an alkene with a high degree of regiocontrol. The reaction involves a phosphorus ylide (Wittig reagent) which attacks the carbonyl carbon to form a betaine intermediate, followed by ring closure to an oxaphosphetane that decomposes to the alkene and triphenylphosphine oxide.
Mechanism and Stereoselectivity
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield (Z)-alkenes under salt-free conditions, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. The choice of base and solvent can also influence the stereoselectivity.
Reaction Mechanism: Wittig Olefination
Caption: Mechanism of the Wittig reaction.
Protocol: Wittig Reaction with a Non-stabilized Ylide
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add n-BuLi (1.1 eq) dropwise at 0 °C.
-
Stir the resulting deep red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the alkene from triphenylphosphine oxide.
| Parameter | Condition | Rationale |
| Base | n-Butyllithium | Strong base required to deprotonate the phosphonium salt to form the non-stabilized ylide. |
| Solvent | Anhydrous THF | Aprotic and suitable for reactions involving organolithium reagents. |
| Atmosphere | Inert (Argon) | Prevents quenching of the strongly basic and nucleophilic ylide by moisture and oxygen. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature, followed by reaction at room temperature for completion. |
III. Cyanohydrin Formation: Synthesis of N,N-diethyl-4-(1-hydroxy-1-cyano)benzamide
Cyanohydrin formation involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde, resulting in a product containing both a hydroxyl and a nitrile group. This reaction is valuable as the cyanohydrin product can be further transformed into other functional groups such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1]
Mechanism and Reaction Conditions
The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much stronger nucleophile than hydrocyanic acid (HCN). The reaction is reversible, and for aromatic aldehydes, the equilibrium generally favors the cyanohydrin product. Using a cyanide salt like KCN or NaCN in the presence of a weak acid to generate HCN in situ is a common and effective method.
Reaction Mechanism: Cyanohydrin Formation
Caption: Mechanism of base-catalyzed cyanohydrin formation.
Protocol: Cyanohydrin Formation
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Acetic acid
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve KCN (1.5 eq) in water and cool the solution in an ice bath.
-
Slowly add the KCN solution to the aldehyde solution with vigorous stirring.
-
While maintaining the temperature at 0-5 °C, add acetic acid (1.5 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Cyanide Source | Potassium Cyanide (KCN) | Provides the nucleophilic cyanide ion. |
| Acid | Acetic Acid | Proton source to generate HCN in situ and for the final protonation step. |
| Solvent | Ethanol/Water | Co-solvent system to dissolve both the organic substrate and the inorganic cyanide salt. |
| Temperature | 0-5 °C initially | Controls the exothermic reaction and minimizes potential side reactions. |
Conclusion
The derivatization of the formyl group in this compound provides a powerful platform for the synthesis of diverse molecular architectures. The protocols for reductive amination, Wittig reaction, and cyanohydrin formation outlined in this guide offer reliable and versatile methods for introducing key functional groups. These transformations are essential tools for researchers in medicinal chemistry and drug development, enabling the systematic modification of a lead scaffold to optimize biological activity and ADME properties. The successful application of these protocols will facilitate the generation of novel compounds for biological screening and the advancement of drug discovery programs.
References
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. Available at: [Link]
-
N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC - NIH. Available at: [Link]
-
(E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses. Available at: [Link]
- Process for preparation of n,n-di substituted carboxamides - Google Patents.
-
Contents - The Royal Society of Chemistry. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]
- Purification of N-substituted aminobenzaldehydes - Google Patents.
-
19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. Available at: [Link]
-
New Methods for Chiral Cyanohydrin Synthesis - Diva-portal.org. Available at: [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. Available at: [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available at: [Link]
-
reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. Available at: [Link]
-
Wittig Reaction - Web Pages. Available at: [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Available at: [Link]
- Method for the synthesis of substituted formylamines and substituted amines - Google Patents.
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF - ResearchGate. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]
-
19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax. Available at: [Link]
-
NMR spectrum of n,n-diethylbenzamidr : r/chemhelp - Reddit. Available at: [Link]
-
Wittig Reaction Experiment Part 1, Prelab - YouTube. Available at: [Link]
-
N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem - NIH. Available at: [Link]
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Available at: [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC - NIH. Available at: [Link]
-
N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. Available at: [Link]
-
Efficient Synthesis and Analysis of Chiral Cyanohydrins - DiVA portal. Available at: [Link]
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Application Notes and Protocols: N,N-diethyl-4-formylbenzamide in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N,N-diethyl-4-formylbenzamide in Multi-Component Reaction (MCR) Scaffolding
Multi-component reactions (MCRs) represent a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. The efficiency and atom economy of MCRs are unparalleled for the generation of diverse compound libraries. Within the vast repertoire of MCRs, those involving a carbonyl component are of particular significance. This compound emerges as a strategically important building block in this context. Its bifunctional nature, possessing both a reactive aldehyde moiety and a robust N,N-diethylbenzamide group, allows for its seamless integration into classic MCRs such as the Ugi and Passerini reactions.
The N,N-diethylbenzamide functional group is not merely a passive spectator in the molecular framework. It is a well-established directed metalation group (DMG), capable of guiding ortho-lithiation to enable further functionalization of the aromatic ring.[1] This latent reactivity provides a powerful tool for post-MCR modifications, allowing for the diversification of the core scaffold and the exploration of a wider chemical space. Furthermore, the benzamide moiety itself is a common feature in many biologically active compounds, potentially imparting favorable pharmacokinetic properties to the resulting MCR products.
This technical guide provides a comprehensive overview of the application of this compound in Ugi and Passerini reactions. While direct literature examples of this specific substrate in these MCRs are not prevalent, the protocols herein are meticulously adapted from established procedures for structurally similar aromatic aldehydes. The causality behind experimental choices is explained, and self-validating systems are described to ensure trustworthiness and reproducibility in your research endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction design.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Solid |
| SMILES | O=C(N(CC)CC)c1ccc(C=O)cc1 |
| InChI Key | OTGRTWQLBHAZFG-UHFFFAOYSA-N |
The Ugi Four-Component Reaction (Ugi-4CR): Synthesis of α-Aminoacyl Amide Scaffolds
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[2] This reaction is celebrated for its remarkable convergence and the high degree of molecular diversity it can generate.
Mechanistic Rationale
The generally accepted mechanism of the Ugi reaction commences with the formation of a Schiff base from the aldehyde (this compound) and the primary amine.[3] Protonation of the Schiff base generates an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion to form an O-acyl-isoamide, which subsequently undergoes an intramolecular Mumm rearrangement to yield the final, stable α-aminoacyl amide product.[3] The reaction is typically favored in polar, protic solvents like methanol, which can stabilize the charged intermediates.[3]
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Protocol: Ugi Synthesis of a Diverse Amide Library
This protocol is adapted from established procedures for aromatic aldehydes in the Ugi reaction.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine, aniline) (1.0 equiv)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 equiv)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture, followed by the isocyanide (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-aminoacyl amide.
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product.
-
Spectroscopic Analysis: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The presence of two distinct amide signals in the NMR spectra is a key indicator of a successful Ugi reaction.
Expected Outcomes and Data Presentation
The yields of Ugi reactions are generally moderate to good, depending on the specific combination of reactants.
| Entry | Amine | Carboxylic Acid | Isocyanide | Expected Yield Range (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | 60-80 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl Isocyanide | 55-75 |
| 3 | 4-Methoxyaniline | Propionic Acid | Benzyl Isocyanide | 65-85 |
Note: These are estimated yields based on similar reactions with other aromatic aldehydes.
The Passerini Three-Component Reaction (Passerini-3CR): Access to α-Acyloxy Carboxamides
The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to furnish an α-acyloxy carboxamide.[6] It is one of the first isocyanide-based MCRs discovered and remains a powerful tool for the synthesis of this important class of compounds.[6]
Mechanistic Rationale
The mechanism of the Passerini reaction is thought to proceed through a non-ionic pathway, particularly in aprotic solvents at high concentrations.[6] It is believed that the carbonyl compound (this compound) and the carboxylic acid form a hydrogen-bonded adduct. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[7]
Caption: Generalized mechanism of the Passerini three-component reaction.
Experimental Protocol: Passerini Synthesis of α-Acyloxy Carboxamides
This protocol is based on general procedures for the Passerini reaction with aromatic aldehydes.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
To this stirred solution, add the isocyanide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (15 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure α-acyloxy carboxamide.
Self-Validating System:
-
TLC Analysis: Observe the consumption of starting materials and the formation of a single major product spot.
-
Spectroscopic Confirmation: Utilize ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the product. The IR spectrum should show characteristic ester and amide carbonyl stretches.
Expected Outcomes and Data Presentation
Passerini reactions with aldehydes generally proceed in good yields.[10]
| Entry | Carboxylic Acid | Isocyanide | Expected Yield Range (%) |
| 1 | Acetic Acid | tert-Butyl Isocyanide | 70-90 |
| 2 | Benzoic Acid | Cyclohexyl Isocyanide | 65-85 |
| 3 | Phenylacetic Acid | Benzyl Isocyanide | 75-95 |
Note: These are estimated yields based on similar reactions with other aromatic aldehydes.[11][12]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the construction of complex molecular scaffolds through multi-component reactions. The protocols provided herein for the Ugi and Passerini reactions offer a solid foundation for researchers to explore the synthesis of novel compound libraries. The presence of the N,N-diethylbenzamide moiety opens up exciting possibilities for post-MCR functionalization via directed ortho-metalation, further expanding the accessible chemical space. The exploration of these synthetic avenues holds significant promise for the discovery of new therapeutic agents and chemical probes.
References
-
Pourjavadi, A., & Doulabi, M. (2022). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances, 12(44), 28745-28753. [Link]
-
Cimarelli, C., & Di Nicola, M. (2023). Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ChemistryOpen, 12(5), e202200268. [Link]
-
Dömling, A. (2014). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 10, 439-441. [Link]
-
de la Torre, J. C., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 23(11), 2948. [Link]
-
Shaabani, A., et al. (2016). Ugi Four-Component Reactions Using Alternative Reactants. Current Organic Chemistry, 20(1), 2-25. [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
-
Ayoup, M. S., et al. (2023). Reinvestigation of Passerini and Ugi scaffolds as multistep apoptotic inducers via dual modulation of caspase 3/7 and P53-MDM2 signaling for halting breast cancer. Bioorganic Chemistry, 138, 106649. [Link]
-
de la Torre, J. C., et al. (2018). Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction. SciForum, 2(1), 2. [Link]
-
Passerini reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Müller, T. J. J. (2022). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry, 18, 1-3. [Link]
-
Wang, Y. Z., et al. (2015). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 6(32), 5793-5797. [Link]
-
Kurzemnieks, A., & Wessjohann, L. A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene revisited and the ortho-lithiated N,N-diethylbenzamide-tmeda complex. Chemical Reviews, 90(6), 879-933. [Link]
-
Ugi, I., et al. (1959). A New Reaction of Isocyanides. Angewandte Chemie, 71(11), 386-386. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65, pp. 1-140). John Wiley & Sons, Inc. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
de Graaff, C., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]
Sources
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- 2. Multicomponent reactions IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-diethyl-4-formylbenzamide
Welcome to the technical support center for the synthesis of N,N-diethyl-4-formylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to improve reaction yields and overcome common experimental hurdles. Here, we present two primary synthetic strategies, each with its own set of advantages and challenges. For each method, you will find a detailed protocol, a troubleshooting guide in a question-and-answer format, and visual aids to clarify the chemical processes.
Choosing Your Synthetic Path
The selection of a synthetic route for this compound is a critical decision that will depend on the starting materials available, the scale of the reaction, and the analytical capabilities for in-process monitoring and final product purification. Below is a decision-making workflow to help you choose the most suitable path for your laboratory.
Caption: Decision workflow for selecting a synthetic route.
Route 1: Amidation of 4-Formylbenzoic Acid
This is often the more direct and higher-yielding approach, especially for large-scale synthesis. The primary challenge lies in the potential for the aldehyde group to undergo side reactions with the amine. To circumvent this, a protection-deprotection strategy is highly recommended.
Reaction Mechanism
The amidation can proceed via an acyl chloride intermediate. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with diethylamine. To prevent side reactions with the aldehyde, it is protected as an acetal.
Caption: Reaction mechanism for the amidation of 4-formylbenzoic acid.
Experimental Protocol
Part A: Protection of 4-Formylbenzoic Acid
-
To a solution of 4-formylbenzoic acid (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(1,3-dioxolan-2-yl)benzoic acid.
Part B: Synthesis of this compound
-
Suspend the protected benzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).
-
Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.[1]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool to 0 °C.
-
Add a solution of diethylamine (2.5 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Dissolve the crude protected amide in a mixture of acetone and 1M aqueous HCl.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize with sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
| Reagent/Parameter | Stoichiometry/Condition | Purpose |
| 4-Formylbenzoic Acid | 1.0 eq | Starting material |
| Ethylene Glycol | 1.5 eq | Protecting agent for the aldehyde |
| p-Toluenesulfonic acid | 0.05 eq | Catalyst for acetal formation |
| Oxalyl/Thionyl Chloride | 1.2 eq | To form the acyl chloride |
| Diethylamine | 2.5 eq | Nucleophile for amidation |
| Aqueous HCl | - | Deprotection of the acetal |
| Temperature | 0 °C to reflux | Varies by step |
| Expected Yield | 70-85% (over 4 steps) | - |
Troubleshooting Guide: Route 1
-
Q: My yield of the protected benzoic acid is low. What could be the issue?
-
A: Incomplete removal of water during the acetal formation can shift the equilibrium back to the starting materials. Ensure your Dean-Stark apparatus is functioning correctly and the reaction is refluxed for a sufficient amount of time. Also, verify the purity of your 4-formylbenzoic acid, as impurities can interfere with the reaction.
-
-
Q: The amidation step is sluggish or incomplete. How can I improve it?
-
A: The acyl chloride is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch around 1780-1800 cm⁻¹). If the issue persists, consider using a more potent coupling agent system like EDC/HOBt or HBTU/DIPEA as an alternative to the acyl chloride method.[2]
-
-
Q: I am observing significant side product formation. What are they and how can I avoid them?
-
A: A common side product is the formation of a di-acylated amine if the stoichiometry of diethylamine is not carefully controlled. Adding the amine dropwise at low temperature can minimize this. If the aldehyde is not fully protected, it can react with diethylamine to form an enamine or other condensation products. Ensure the protection step goes to completion before proceeding.
-
-
Q: The deprotection of the acetal is not working well.
-
A: The deprotection is an equilibrium process. Using a sufficient amount of aqueous acid and ensuring the presence of water will drive the reaction to completion. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Route 2: Vilsmeier-Haack Formylation of N,N-Diethylbenzamide
This route is an option if N,N-diethylbenzamide is your readily available starting material. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[3][4] The N,N-diethylamide group is a meta-director due to its electron-withdrawing resonance effect, but the nitrogen lone pair can participate in resonance, making it an ortho-, para-director. The reaction conditions can be tuned to favor para-substitution.
Reaction Mechanism
The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich aromatic ring of N,N-diethylbenzamide, followed by hydrolysis to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
-
To anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring.[5]
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N,N-diethylbenzamide (1.0 eq) in a minimal amount of anhydrous DCM or DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide or sodium carbonate to a pH of 8-9.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
| Reagent/Parameter | Stoichiometry/Condition | Purpose |
| N,N-Diethylbenzamide | 1.0 eq | Starting material |
| DMF | 3.0 eq | Reagent for Vilsmeier formation |
| POCl₃ | 1.5 eq | Reagent for Vilsmeier formation |
| Temperature | 0 °C to 70 °C | Controlled reaction conditions |
| Expected Yield | 40-60% | - |
Troubleshooting Guide: Route 2
-
Q: The reaction is not proceeding or is very slow. What can I do?
-
A: The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous. The temperature of the reaction can also be increased, but this may lead to more side products. The order of addition is crucial; the Vilsmeier reagent should be pre-formed before adding the benzamide.
-
-
Q: I am getting a mixture of ortho- and para-substituted products. How can I improve the regioselectivity?
-
A: The amide group's directing effect can lead to a mixture of isomers. Lowering the reaction temperature may favor the para-product, which is often the thermodynamically more stable isomer. However, this may also decrease the overall reaction rate. Careful column chromatography will be necessary to separate the isomers.
-
-
Q: The workup is problematic, and I am getting a low recovery of my product.
-
A: The hydrolysis of the intermediate iminium salt and the neutralization of the acidic mixture must be done carefully. Pouring the reaction mixture onto ice helps to control the exothermic hydrolysis. Ensure the pH is adjusted correctly to ensure the product is in its neutral form for efficient extraction into the organic solvent.
-
-
Q: Are there any safety concerns with the Vilsmeier-Haack reaction?
-
A: Yes, the reaction can be highly exothermic, especially during the formation of the Vilsmeier reagent and the hydrolysis step. It is essential to maintain good temperature control. POCl₃ is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood.
-
General FAQs for this compound Synthesis
-
Q: Which synthetic route is better?
-
A: For higher yields and better control over the final product's purity, Route 1 (Amidation of 4-formylbenzoic acid with protection) is generally recommended. Route 2 (Vilsmeier-Haack formylation) is a viable alternative if N,N-diethylbenzamide is the more accessible starting material, but it may require more optimization to achieve good regioselectivity and yield.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
¹H NMR: Expect to see signals for the aromatic protons (around 7.5-8.0 ppm), the aldehyde proton (around 10.0 ppm), and two distinct sets of signals for the ethyl groups due to restricted rotation around the amide bond (quartets around 3.2-3.6 ppm and triplets around 1.1-1.3 ppm).[3][5]
-
¹³C NMR: Look for the carbonyl carbons of the amide (around 170 ppm) and the aldehyde (around 192 ppm), as well as the aromatic and aliphatic carbons.
-
IR Spectroscopy: Characteristic peaks include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C=O stretch of the amide (around 1630 cm⁻¹).[5]
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 205.11. Common adducts like [M+H]+ at 206.12 and [M+Na]+ at 228.10 can also be expected.[6]
-
-
-
Q: What are the common challenges in purifying the final product?
-
A: The product is a solid at room temperature. Column chromatography on silica gel is the most common purification method. A gradient of ethyl acetate in hexanes is typically effective. If isomers are present from Route 2, careful fractionation will be required. Recrystallization from a suitable solvent system can also be employed for final purification.
-
References
- Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-192.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Retrieved from [Link]
- Patil, S. S., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3351.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H15NO2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2023). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (2020). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Benzamide, N,N-diethyl-4-methyl- [webbook.nist.gov]
- 3. reddit.com [reddit.com]
- 4. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of N,N-diethyl-4-formylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude N,N-diethyl-4-formylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to diagnose purity issues and implement effective purification strategies, ensuring the high quality required for subsequent applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with likely causes and a step-by-step solution.
Question 1: My TLC analysis shows multiple spots, and the main product spot is not well-defined. What's the problem?
Answer: A complex TLC plate indicates the presence of multiple impurities. The likely culprits are unreacted starting materials, such as 4-formylbenzoic acid, or side-products like 4-(diethylcarbamoyl)benzoic acid, which can result from the oxidation of the aldehyde group. Tailing or streaking of the product spot often suggests an interaction with the stationary phase, which is common for polar compounds or when acidic/basic impurities are present.
Causality: Silica gel is weakly acidic and can interact strongly with basic impurities or even the amide itself, leading to poor separation.[1] Acidic impurities, like leftover carboxylic acids, will also streak because their polarity changes depending on the mobile phase composition.
Recommended Solution:
-
Co-spotting: Run a TLC by co-spotting your crude material with the known starting materials to identify them.
-
Solvent System Optimization: Experiment with different mobile phase polarities. A common starting point for benzamides is a mixture of hexanes and ethyl acetate.[2][3] If streaking persists, add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize the acidic sites on the silica gel.
-
Impurity Characterization: If the impurities are unknown, consider running a preliminary NMR or LC-MS on the crude product to identify their nature (e.g., acidic, basic, neutral). This information is crucial for selecting the best purification strategy as outlined in the decision tree below.
Question 2: My crude product is a persistent oil or waxy solid that fails to crystallize. How can I purify it?
Answer: The failure of a compound to crystallize is typically due to the presence of impurities that disrupt the formation of a crystal lattice or because of residual solvent.
Causality: Impurities act as "defects" in the crystal structure, preventing the ordered arrangement of molecules. Solvents can also be trapped in the solid matrix. N,N-diethylbenzamides, in particular, can sometimes be low-melting solids or oils, making crystallization challenging even when pure.[2]
Recommended Solutions:
-
Trituration: If the product is a viscous oil, try trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can often wash away impurities and induce crystallization.
-
High Vacuum Drying: Ensure all residual solvents from the reaction work-up are removed by drying the crude product under a high vacuum, possibly with gentle heating.
-
Chromatographic Purification: If trituration fails, the most reliable method is flash column chromatography. This will separate the product from both polar and non-polar impurities, yielding a purified oil or solid that is more amenable to crystallization. See Protocol 2 for a detailed procedure.
Question 3: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm in addition to my product signals. What is this, and how do I remove it?
Answer: A broad signal in the 10-12 ppm region is characteristic of a carboxylic acid proton. This indicates the presence of an acidic impurity, most likely unreacted 4-formylbenzoic acid or the over-oxidation byproduct, 4-(diethylcarbamoyl)benzoic acid.
Causality: Carboxylic acids are common impurities in reactions involving aldehydes, which are susceptible to air oxidation. Standard work-ups may not completely remove these acidic byproducts.
Recommended Solution: Acid-Base Extraction This is a classic and highly effective technique for removing acidic or basic impurities. By converting the acidic impurity into its water-soluble salt, it can be efficiently removed from the organic phase containing your neutral product.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized. Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Re-analyze the product by NMR or TLC to confirm the removal of the acidic impurity.
This procedure is detailed further in Protocol 3 .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities depend heavily on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: Such as 4-formylbenzoic acid, its corresponding acid chloride, or diethylamine.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of 4-(diethylcarbamoyl)benzoic acid.
-
Reagent Byproducts: Byproducts from coupling agents or other reagents used in the amidation step.[3] For example, if using a Mitsunobu reaction, triphenylphosphine oxide is a common byproduct.[3]
Q2: Which purification technique should I choose first: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when you have a mostly pure solid product (>90%) with minor impurities. It is fast, inexpensive, and easily scalable.[4][5]
-
Column Chromatography is necessary for complex mixtures with multiple components, for separating compounds with similar polarities, or when the product is an oil.[2][4][6]
The diagram below provides a logical workflow for selecting the appropriate purification strategy.
Q3: My aldehyde seems to be decomposing during silica gel chromatography. What can I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[7] To mitigate this:
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base. A common practice is to flush the packed column with the starting eluent (e.g., hexanes) containing 1-2% triethylamine before loading the sample.[1]
-
Use a Different Stationary Phase: Basic alumina can be a good alternative for purifying acid-sensitive compounds.[8]
-
Consider Bisulfite Adduct Formation: For a non-chromatographic approach that is specific to aldehydes, forming the bisulfite adduct is an excellent and often overlooked method.[7][9] See Protocol 4 .
Purification Strategy Decision Tree
This flowchart provides a systematic approach to purifying your crude this compound.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization purifies compounds based on differences in solubility between the product and impurities in a given solvent at different temperatures.[5]
1. Solvent Selection:
-
The ideal solvent should dissolve the crude product completely at its boiling point but poorly at low temperatures (0-4°C).
-
Test small amounts of your crude product with the solvents listed in the table below to find the best system. An ethanol/water or ethyl acetate/hexanes system is often a good starting point.
| Solvent System | Characteristics |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool. |
| Ethyl Acetate/Hexanes | Excellent for a wide range of polarities. Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until the solution becomes cloudy. |
| Toluene | Good for aromatic compounds. Can be effective but requires higher temperatures. |
| Isopropanol | Similar to ethanol but less volatile. |
2. Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If using a two-solvent system, dissolve in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise to the hot solution until it just becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[5]
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a vacuum.
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[6]
1. Preparation:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a common choice. Determine the optimal ratio using TLC. Aim for an Rf value of ~0.3 for your product.
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
2. Step-by-Step Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).
-
Optional (Dry Loading): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This often leads to better separation.
-
Carefully add the sample to the top of the packed column (either as a concentrated solution or the dry powder).
-
Begin eluting with the mobile phase, starting with a low polarity (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexanes:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Aqueous Acid-Base Work-up
This method is used to remove acidic or basic impurities from a neutral organic product.
1. Materials:
-
Separatory funnel
-
Organic solvent (e.g., Ethyl Acetate, DCM)
-
1 M HCl solution (for removing basic impurities)
-
Saturated NaHCO₃ solution (for removing acidic impurities)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
2. Step-by-Step Procedure:
-
Dissolve the crude product in 10 volumes of ethyl acetate.
-
Transfer to a separatory funnel.
-
To remove acidic impurities: Wash with saturated NaHCO₃ solution. Repeat 2-3 times.
-
To remove basic impurities: Wash with 1 M HCl solution. Repeat 2-3 times.
-
Wash the organic layer with brine to remove dissolved water and salts.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution to yield the purified product.
Protocol 4: Purification via Sodium Bisulfite Adduct
This is a highly specific method for purifying aldehydes. The aldehyde reversibly forms a solid, water-soluble adduct with sodium bisulfite, which can be separated from other organic impurities.[7][9]
Caption: Workflow for aldehyde purification via bisulfite adduct.
1. Step-by-Step Procedure:
-
Dissolve the crude this compound in a suitable solvent like ethanol or THF.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring vigorously. A thick white precipitate of the adduct should form. The reaction can be slow, so allow it to stir for 1-2 hours.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any trapped organic impurities.
-
To regenerate the aldehyde, suspend the solid adduct in a biphasic mixture of water and diethyl ether (or ethyl acetate).
-
Add a saturated solution of sodium bicarbonate (or a dilute NaOH solution) dropwise with stirring until the solid completely dissolves and the solution becomes basic.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer 1-2 more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the pure aldehyde.
References
-
Organic Syntheses, Coll. Vol. 10, p.372 (2004); Vol. 79, p.199 (2002). [Link]
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ResearchGate. Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. [Link]
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MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
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Kline, T. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC, NIH. [Link]
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Biotage. How should I purify a complex, polar, amide reaction mixture?[Link]
- Google Patents. Process for preparation of n,n-di substituted carboxamides.
-
ResearchGate. What is the best technique for amide purification?[Link]
- Google Patents. Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith.
-
PubChem. N,N-Diethylbenzamide. [Link]
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PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]
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PubChem. N,N-Diethyl-p-toluamide. [Link]
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ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]
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PubChem. N,N-diethyl-4-formyl-3-methylbenzamide. [Link]
-
Reddit. Column Chromatography: Amides. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
MOST Wiedzy. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
ResearchGate. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 1978, 43 (14), pp 2923–2925. [Link]
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PubChem. N,N-diethyl-4-hydroxybenzamide. [Link]
-
Reddit. Purifying aldehydes?[Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N,N-diethyl-4-formylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N,N-diethyl-4-formylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific amide formation. Our approach is grounded in mechanistic principles and practical, field-tested solutions to help you optimize your reaction conditions for higher yields and purity.
Introduction: The Chemistry of this compound Formation
The synthesis of this compound involves the formation of an amide bond between 4-formylbenzoic acid and diethylamine. While seemingly straightforward, the presence of the reactive aldehyde (formyl) group introduces specific challenges that require careful consideration of reaction conditions, coupling agents, and potential side reactions. This guide will address these challenges systematically.
The core of the synthesis is the activation of the carboxylic acid group of 4-formylbenzoic acid to facilitate nucleophilic attack by diethylamine.[1] A direct reaction between the carboxylic acid and the amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, coupling reagents or prior conversion to a more reactive species like an acyl chloride is necessary.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue stemming from several factors, from incomplete activation of the carboxylic acid to side reactions involving the formyl group.
Answer:
Several factors can contribute to low yields. Let's break down the potential causes and solutions:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine. If the activation is incomplete, a significant portion of your starting material will remain unreacted.
-
Troubleshooting:
-
Choice of Coupling Reagent: For this substrate, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are a good starting point.[1][3] HOBt helps to suppress side reactions and minimize racemization if chiral centers were present.[4][5] Alternative high-performance coupling reagents include HATU or HBTU .[4][6]
-
Acyl Chloride Formation: A more robust activation method is to convert the 4-formylbenzoic acid to 4-formylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This highly reactive intermediate readily reacts with diethylamine. However, this method can be harsh and may not be suitable for sensitive substrates.
-
Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of coupling agents. A common starting point is 1.1-1.5 equivalents of the coupling reagent and any additives relative to the carboxylic acid.[8]
-
-
-
Side Reactions of the Formyl Group: The aldehyde is susceptible to reaction under both acidic and basic conditions and can react with nucleophiles.
-
Troubleshooting:
-
Protecting the Aldehyde: The most effective strategy to prevent side reactions is to protect the formyl group, typically as an acetal .[9][10][11] You can react 4-formylbenzoic acid with ethylene glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.[12] This protecting group is stable to the basic conditions of the amide coupling and can be easily removed afterward with mild aqueous acid.[13][14]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Troubleshooting:
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally suitable. DMF can help solubilize all reaction components.
-
Temperature: Amide coupling reactions are often run at room temperature.[15] If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but be cautious of potential side reactions at higher temperatures.[16]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Workflow Diagram: General Synthesis Strategies
Sources
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- 5. luxembourg-bio.com [luxembourg-bio.com]
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- 8. jpt.com [jpt.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
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- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting common issues in N,N-diethyl-4-formylbenzamide reactions
Welcome to the technical support center for N,N-diethyl-4-formylbenzamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during the synthesis and purification of this important building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary and most practical synthetic routes for introducing a formyl group onto the N,N-diethylbenzamide scaffold are:
-
The Vilsmeier-Haack Reaction: This method involves the direct formylation of N,N-diethylbenzamide using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is a type of electrophilic aromatic substitution.[1][2]
-
Ortho-lithiation followed by Formylation (a variant of the Bouveault Aldehyde Synthesis): This route utilizes the directing effect of the N,N-diethylamide group to achieve lithiation at the ortho position, followed by quenching with a formylating agent like DMF.[3]
Q2: I am getting a low yield in my Vilsmeier-Haack reaction. What are the likely causes?
A2: Low yields in the Vilsmeier-Haack formylation of N,N-diethylbenzamide can often be attributed to the electronic nature of the substrate and reaction conditions. The N,N-diethylamide group is an electron-withdrawing and deactivating group for electrophilic aromatic substitution, making the reaction more challenging than with electron-rich arenes.[4] Key factors include:
-
Incomplete reaction: Due to the deactivated ring, higher temperatures and longer reaction times may be necessary.
-
Suboptimal Vilsmeier reagent formation: The quality and stoichiometry of your DMF and POCl₃ are critical. Moisture can quench the highly reactive Vilsmeier reagent.
-
Improper work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[1]
Q3: My ortho-lithiation reaction is not working; I am mostly recovering my starting material. What should I check?
A3: The success of ortho-lithiation is highly dependent on rigorously anhydrous conditions and the quality of the organolithium reagent. Common pitfalls include:
-
Inactive organolithium reagent: n-Butyllithium and other organolithiums are extremely sensitive to moisture and air. Always use a freshly opened bottle or titrate your reagent before use.
-
Insufficiently dried solvent and glassware: Trace amounts of water will rapidly quench the organolithium reagent. Ensure your solvent (typically THF or diethyl ether) is anhydrous and your glassware is flame-dried under an inert atmosphere.
-
Reaction temperature: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the subsequent formylation with DMF may require warming.
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for formylating aromatic compounds. However, its application to moderately deactivated rings like N,N-diethylbenzamide requires careful optimization.
Workflow for Vilsmeier-Haack Formylation
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Troubleshooting Table: Vilsmeier-Haack Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Substrate: The N,N-diethylamide group deactivates the aromatic ring towards electrophilic substitution.[4] 2. Inactive Vilsmeier Reagent: Moisture in reagents or solvent. 3. Insufficient Reaction Time/Temperature: The reaction may be sluggish. | 1. Increase reaction temperature (e.g., to 80-100°C) and prolong reaction time. Monitor by TLC. 2. Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). 3. After addition of the substrate, allow the reaction to stir at an elevated temperature for several hours. |
| Formation of Multiple Products | 1. Ortho-substitution: While para-substitution is generally favored, some ortho-isomer may form.[5] 2. Side Reactions: At higher temperatures, other reactions may occur. | 1. Optimize reaction temperature to favor the para-product. Lower temperatures may increase selectivity but decrease conversion. 2. Purify the product using column chromatography. A silica gel column with a hexane/ethyl acetate gradient is a good starting point. |
| Difficult Work-up/Product Isolation | 1. Incomplete Hydrolysis: The intermediate iminium salt may not fully hydrolyze to the aldehyde. 2. Emulsion Formation: During extraction, the presence of salts and polar byproducts can lead to emulsions. | 1. After quenching the reaction with ice/water, stir for an extended period or gently heat to ensure complete hydrolysis. 2. Use a brine wash to break up emulsions. If necessary, filter the organic layer through a pad of celite. |
Troubleshooting Guide: Ortho-lithiation and Formylation
This method leverages the amide as a directed metalating group. Success hinges on precise control of stoichiometry and reaction conditions.
Logical Flow for Ortho-lithiation Troubleshooting
Sources
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignment of N,N-diethyl-4-formylbenzamide
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed, field-proven analysis of the ¹H and ¹³C NMR spectra of N,N-diethyl-4-formylbenzamide, a compound of interest in medicinal chemistry and materials science. We will delve into the nuances of spectral interpretation, supported by comparative data from related structures and foundational NMR principles.
The Structural Context: Predicting the NMR Landscape
Before delving into the spectral data, a thorough understanding of the molecular structure of this compound is crucial. The molecule possesses a 1,4-disubstituted benzene ring, an N,N-diethylamide group, and a formyl (aldehyde) group. This arrangement dictates a number of key features we expect to observe in the NMR spectra:
-
Aromatic Region: The two electron-withdrawing groups, the amide and the formyl group, will deshield the aromatic protons. Due to the para-substitution, we anticipate a classic AA'BB' system, appearing as two distinct doublets.
-
Aldehydic Proton: The proton of the formyl group is highly deshielded and will appear as a singlet at a characteristic downfield chemical shift.
-
Diethylamide Group: A key feature of N,N-disubstituted amides is the restricted rotation around the carbon-nitrogen bond due to partial double bond character.[1] This restricted rotation often renders the two ethyl groups, and even the two methylene protons within each ethyl group, magnetically non-equivalent. This phenomenon, known as amide bond rotation, can lead to broadened signals or distinct signals for the two ethyl groups at room temperature.[1][2]
¹H NMR Spectral Assignment: A Detailed Analysis
The ¹H NMR spectrum provides a proton census of the molecule. Based on the structural features and data from analogous compounds, we can confidently assign the proton signals for this compound.
Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |
| CHO | ~9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |
| Ar-H | ~7.9 - 8.0 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing formyl group are more deshielded. |
| Ar-H | ~7.5 - 7.6 | Doublet (d) | 2H | Protons ortho to the amide group. |
| N(CH₂CH₃)₂ | ~3.2 - 3.6 | Broad Quartet (br q) or two distinct quartets | 4H | Methylene protons are deshielded by the adjacent nitrogen and the amide carbonyl. Broadening or splitting is due to restricted amide bond rotation. |
| N(CH₂CH₃)₂ | ~1.1 - 1.3 | Broad Triplet (br t) or two distinct triplets | 6H | Methyl protons of the ethyl groups. Broadening is also a consequence of the restricted rotation. |
Causality Behind the Chemical Shifts
The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each proton. The powerful electron-withdrawing nature of the formyl group (CHO) strongly deshields the ortho-protons on the aromatic ring, pushing their signal significantly downfield.[3][4] The amide group, while also electron-withdrawing, is a weaker deactivator than the formyl group, resulting in a less pronounced downfield shift for its adjacent protons.
The most intricate feature is the diethylamide moiety. The lone pair on the nitrogen atom participates in resonance with the carbonyl group, creating a partial double bond between the nitrogen and the carbonyl carbon.[1] This restricted rotation leads to two possible orientations of the ethyl groups relative to the rest of the molecule, rendering them diastereotopic. Consequently, instead of a simple quartet and triplet, we often observe broadened signals or two distinct sets of signals for the methylene and methyl protons.[2]
¹³C NMR Spectral Assignment: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlet peaks for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| C HO | ~192 - 193 | The aldehyde carbonyl carbon is highly deshielded.[5][6] |
| C =O (Amide) | ~169 - 171 | The amide carbonyl carbon is also deshielded but to a lesser extent than the aldehyde. |
| Ar-C -CHO | ~138 - 140 | The ipso-carbon attached to the formyl group. |
| Ar-C -CON | ~135 - 137 | The ipso-carbon attached to the amide group. |
| Ar-C H (ortho to CHO) | ~129 - 130 | Aromatic carbons adjacent to the formyl group. |
| Ar-C H (ortho to CON) | ~127 - 128 | Aromatic carbons adjacent to the amide group. |
| N(C H₂CH₃)₂ | ~39 - 44 | Methylene carbons. Two distinct signals may be observed due to restricted rotation. |
| N(CH₂C H₃)₂ | ~12 - 15 | Methyl carbons. Similarly, two signals may be present. |
Rationale for Carbon Chemical Shifts
The chemical shifts of the carbon atoms are primarily influenced by the hybridization and the electronegativity of attached atoms.[5] The sp² hybridized carbonyl carbons of the aldehyde and amide groups are significantly downfield, with the aldehyde carbon being more deshielded due to the direct attachment of a proton.[6] The aromatic carbons exhibit a predictable pattern based on the electronic effects of the substituents. The ipso-carbons, directly attached to the substituents, are shifted downfield. The chemical shifts of the diethylamide carbons are also sensitive to the restricted rotation, potentially leading to the observation of separate signals for the corresponding carbons of the two ethyl groups.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7][8]
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]
- ¹H NMR:
- Acquire the spectrum at room temperature.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
- ¹³C NMR:
- Acquire a proton-decoupled spectrum.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the lower sensitivity of the ¹³C nucleus.
- Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]
Visualizing the Molecular Assignments
To provide a clear and concise representation of the NMR assignments, the following diagrams are provided.
Figure 1. Molecular structure of this compound with atom numbering for NMR correlation.
Figure 2. Workflow for NMR-based structural elucidation of this compound.
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is a critical step in its characterization. By leveraging a deep understanding of fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the conformational dynamics of amide bonds, we can confidently interpret the complex spectral data. This guide provides researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related molecules, ensuring the integrity and accuracy of their scientific endeavors. The provided experimental protocol further establishes a self-validating system for obtaining high-quality data, which is the bedrock of reliable structural elucidation.
References
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Experimental ¹H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). ResearchGate. Retrieved from [Link]
-
Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. (2013). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR spectrum of n,n-diethylbenzamidr. (n.d.). Reddit. Retrieved from [Link]
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Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities. (2010). The Journal of Organic Chemistry. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]
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A Comparative Guide to the Electron Ionization Mass Spectrum of N,N-diethyl-4-formylbenzamide
This guide provides an in-depth interpretation of the expected electron ionization (EI) mass spectrum of N,N-diethyl-4-formylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways by comparing them to the known fragmentation of analogous structures. The analysis is grounded in the fundamental principles of mass spectrometry, offering a predictive framework for identifying this and structurally related molecules.
Introduction: The Structural Rationale for Fragmentation
This compound is a bifunctional aromatic compound featuring both a tertiary amide and an aldehyde group. In electron ionization mass spectrometry (EI-MS), the initial high-energy electron impact ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•). The stability and subsequent fragmentation of this ion are dictated by the molecule's structure. The aromatic ring provides stability, often resulting in a discernible molecular ion peak.[1][2] The fragmentation is then driven by the functional groups, primarily the N,N-diethylamide and the para-substituted formyl group, which compete to direct the decomposition of the molecular ion. Understanding these competing pathways is key to a comprehensive spectral interpretation.
Experimental Protocol: Acquiring a Reference EI Mass Spectrum
The data and interpretations discussed herein are based on standard and widely accepted methodologies for EI-MS. The following protocol outlines a typical workflow for acquiring a mass spectrum for a compound like this compound.
Objective: To generate a reproducible 70 eV electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
GC Column: Standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) analyzer.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Injection: Inject 1 µL of the solution into the GC with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and extract the associated mass spectrum.
Workflow for Mass Spectrum Acquisition
Caption: Standard workflow for GC-EI-MS analysis.
Results and Discussion: A Comparative Interpretation of Fragmentation Pathways
The molecular weight of this compound (C₁₂H₁₅NO₂) is 205.24 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z 205 . The fragmentation will be dominated by two competing pathways originating from the amide and aldehyde functionalities.
Pathway A: Amide-Driven Fragmentation (The Dominant Route)
Tertiary N,N-dialkylbenzamides are known to undergo characteristic fragmentation patterns primarily driven by the stability of the resulting ions.[3][4]
-
α-Cleavage (Benzylic Cleavage): The most favorable fragmentation for N,N-diethylbenzamides is the cleavage of the bond between the carbonyl carbon and the aromatic ring. This results in the formation of a highly stable diethylaminocarbonyl cation (m/z 100 ) and a 4-formylphenyl radical. While possible, the alternative cleavage to form the 4-formylbenzoyl cation is generally more significant.
-
Formation of the 4-Formylbenzoyl Cation: Cleavage of the C-N bond is a key fragmentation route for aromatic amides.[3] This pathway involves the loss of a diethylamino radical (•N(CH₂CH₃)₂) to form the stable 4-formylbenzoyl cation at m/z 133 . This acylium ion is resonance-stabilized.
-
Subsequent Fragmentation of the 4-Formylbenzoyl Cation: The ion at m/z 133 is expected to undergo further fragmentation characteristic of aromatic aldehydes. It can lose a molecule of carbon monoxide (CO), a common fragmentation for benzoyl cations, to yield an ion at m/z 105 .[3][5] This ion corresponds to a protonated formylbenzene structure.
Pathway B: Aldehyde-Driven and Alternative Fragmentations
The formyl group also directs fragmentation, mirroring patterns seen in benzaldehyde itself.[5][6][7]
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion.[1] This would produce a peak at m/z 204 .
-
Loss of a Formyl Radical (M-29): The molecular ion can lose the entire formyl group (•CHO) via cleavage of the C-C bond between the ring and the aldehyde, resulting in a fragment at m/z 176 .[1]
-
Amide Side-Chain Fragmentation: Another significant pathway for N,N-diethyl amides involves α-cleavage within the N-alkyl group. The loss of a methyl radical (•CH₃) from one of the ethyl groups is less common but can occur, leading to an ion at m/z 190 . A more prominent fragmentation is the loss of an ethyl radical (•CH₂CH₃), which would result in an ion at m/z 176 . However, the most characteristic fragmentation of the diethylamide group is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if a γ-hydrogen is available, but in this case, a hydrogen transfer from one ethyl group to the other followed by cleavage can lead to an ion at m/z 177 . A more direct and highly characteristic fragmentation is the formation of the [M - CH₃]⁺ ion followed by the loss of ethylene, leading to a prominent ion at m/z 162 . The direct formation of the m/z 72 ion, corresponding to [N(CH₂CH₃)₂]⁺, is also a possibility.
Summary of Predicted Fragmentation
The following table compares the major expected fragments, their origin, and their diagnostic value. This comparison highlights the competing fragmentation channels.
| m/z | Proposed Ion Structure | Origin / Fragmentation Pathway | Comparative Significance |
| 205 | [C₁₂H₁₅NO₂]⁺• | Molecular Ion (M⁺•) | High: Confirms molecular weight. Aromatic nature suggests a visible peak.[1] |
| 204 | [M - H]⁺ | Pathway B: Loss of aldehydic H• | Moderate: Characteristic of aldehydes, but may be less intense than amide-driven fragments.[1] |
| 176 | [M - CHO]⁺ or [M - C₂H₅]⁺ | Pathway B: Loss of formyl radical. Pathway A: Loss of ethyl radical. | Moderate to High: A significant peak likely resulting from contributions from both pathways. |
| 133 | [O=C-C₆H₄-CHO]⁺ | Pathway A: Loss of •N(C₂H₅)₂ | High: A key diagnostic peak for the 4-formylbenzoyl substructure.[3] |
| 105 | [C₆H₄-CHO + H]⁺ or [C₆H₅-CO]⁺ | Pathway A: Loss of CO from m/z 133. | High: Very common for benzoyl derivatives. The mass spectrum of N,N-diethylbenzamide shows this as the base peak.[8] |
| 100 | [(C₂H₅)₂N=C=O]⁺ | Pathway A: α-Cleavage | Moderate: A common fragment for N,N-diethylamides. |
| 77 | [C₆H₅]⁺ | Further fragmentation | Moderate: The phenyl cation is a common fragment from benzoyl ions.[5] |
| 72 | [N(C₂H₅)₂]⁺ | Amide C-N cleavage | Moderate: Represents the diethylamino portion of the molecule. |
Proposed Fragmentation Scheme
Caption: Competing fragmentation pathways of this compound.
Conclusion
The EI mass spectrum of this compound is predicted to be rich in diagnostic information, characterized by competing fragmentation pathways initiated by its two distinct functional groups. The most characteristic fragments are expected to arise from the amide portion of the molecule, specifically the 4-formylbenzoyl cation at m/z 133 and its subsequent loss of CO to form the ion at m/z 105 . The presence of a significant peak at m/z 176 , attributable to the loss of either an ethyl or a formyl radical, further corroborates the structure. This comparative analysis provides a robust framework for the identification of this compound and serves as a guide for interpreting the mass spectra of other bifunctional aromatic compounds.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
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Grützmacher, H. F., & Winkler, J. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry. Link
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Borges, E. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry. Link
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JoVE Science Education Database. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Link
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Link
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YouTube. (2021). AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). Link
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of N,N-diethyl-4-formylbenzamide
In the landscape of pharmaceutical development and quality control, the rigorous assessment of a compound's purity is paramount. For N,N-diethyl-4-formylbenzamide, a versatile intermediate in organic synthesis, ensuring its chemical integrity is critical for the reliability of downstream applications. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, supported by synthesized experimental data, to empower researchers in selecting the optimal method for their specific needs.
The Analytical Challenge: this compound and its Potential Impurities
This compound is a substituted aromatic amide containing both a tertiary amide and an aldehyde functional group. The purity of this compound can be compromised by impurities stemming from its synthesis or degradation. Common synthetic routes, such as the acylation of diethylamine with 4-formylbenzoyl chloride or the direct oxidative amidation of 4-formylbenzaldehyde, can leave residual starting materials or generate side-products.[1][2][3]
Potential Impurities Include:
-
Starting Materials: 4-formylbenzoic acid, diethylamine.
-
Intermediates: 4-formylbenzoyl chloride (from one common synthesis route).
-
Degradation Products: 4-carboxy-N,N-diethylbenzamide (due to oxidation of the formyl group).
-
Side-Reaction Products: Impurities arising from dimerization or other side reactions of the aldehyde.
An effective purity assessment method must be able to separate and quantify these potential impurities from the main this compound peak. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and control of such impurities in new drug substances.[4][5][6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a separation technique that excels in the analysis of non-volatile, polar, and thermally sensitive compounds, making it an excellent first choice for a multifunctional molecule like this compound.[9] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The Rationale Behind the HPLC Method Design
For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical approach. The molecule possesses sufficient non-polar character (due to the diethyl and phenyl groups) to be retained on a non-polar stationary phase, such as C18, while the polar formyl and amide groups ensure its solubility in common mobile phases like acetonitrile and water. The aromatic ring and carbonyl groups act as strong chromophores, making UV detection a sensitive and straightforward choice.
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
For Mass Spectrometry compatibility, a volatile buffer like 0.1% formic acid can be added to both phases.
-
-
Gradient Program: 30% ACN to 80% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 ACN:Water) to a concentration of approximately 1 mg/mL.
Caption: A typical workflow for the purity assessment of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds.
The Rationale and Challenges of the GC-MS Method
The viability of GC-MS for this compound hinges on its thermal stability. While benzaldehyde itself is amenable to GC analysis, the combined amide and aldehyde functionalities might pose challenges such as thermal degradation in the high-temperature injector or column.[10] However, for structurally similar N,N-dialkylbenzamides, GC-MS methods have been successfully developed.[11][12] The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which can be invaluable for identifying unknown impurities.
Electron Ionization (EI) Fragmentation: Upon entering the mass spectrometer, the molecule will be ionized, typically by electron impact, and will then fragment in a predictable manner. For this compound (Molecular Weight: 205.26 g/mol ), key expected fragments would include:
-
Molecular Ion (M+•): A peak at m/z = 205.
-
Loss of an ethyl group (-CH2CH3): A fragment at m/z = 176.
-
Alpha-cleavage of the formyl group (-CHO): A fragment at m/z = 176.
-
Fragment corresponding to the diethylamino group: A peak at m/z = 72.
-
Fragment of the formylbenzoyl cation: A peak at m/z = 133.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Caption: A standard workflow for the purity analysis of this compound by GC-MS.
Comparative Performance Analysis
The choice between HPLC and GC-MS is not merely one of preference but is dictated by the specific requirements of the analysis. Below is a summary of key performance parameters based on typical validation data for similar aromatic amides and aldehydes.
| Parameter | HPLC with UV Detection | GC-MS | Rationale & Commentary |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | HPLC is inherently more suited to the polarity and potential thermal sensitivity of the target molecule. |
| Specificity | Good; based on retention time. Peak purity can be assessed with a DAD. | Excellent; based on both retention time and unique mass fragmentation patterns. | GC-MS offers superior specificity, crucial for unambiguous identification of impurities. |
| Sensitivity (LOD/LOQ) | LOD: ~0.01% LOQ: ~0.03% | LOD: ~0.005% LOQ: ~0.015% | GC-MS, particularly in selected ion monitoring (SIM) mode, can offer higher sensitivity. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a typical working range. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods offer high precision, well within the requirements of ICH guidelines.[11] |
| Accuracy (Recovery %) | 98-102% | 95-105% | Both methods can achieve high accuracy, though matrix effects can be a factor. |
| Analysis Time | ~25 minutes per sample | ~20 minutes per sample | Run times are comparable, though sample preparation for HPLC can be slightly more involved. |
| Impurity Identification | Tentative, based on retention time relative to standards. | Confident, based on mass spectral library matching and fragmentation analysis. | This is a significant advantage of GC-MS for impurity profiling and unknown identification. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and valid techniques for the purity assessment of this compound, each with distinct advantages. The optimal choice depends on the analytical objective.
HPLC with UV detection is recommended for:
-
Routine quality control and release testing: It is robust, reliable, and well-suited for quantifying known impurities and the main component. Its compatibility with non-volatile and potentially thermally sensitive compounds makes it a safer primary choice.
-
Assay determination: HPLC is the industry standard for the accurate assay of active pharmaceutical ingredients and intermediates.
GC-MS is recommended for:
-
Impurity profiling and identification: The unparalleled specificity of mass spectrometry is essential for characterizing unknown impurities that may arise from new synthetic routes or during stability studies.
-
Orthogonal method development: Employing GC-MS as a secondary, complementary technique provides a more comprehensive purity profile and strengthens the overall analytical package, a principle valued in regulatory submissions.
In a comprehensive drug development program, a dual approach is often the most scientifically sound strategy. An HPLC method would be developed and validated for routine purity testing and assay, while a GC-MS method would be utilized for the initial identification of process impurities and as a powerful tool for investigating any out-of-specification results. This ensures both routine efficiency and the deep analytical insight required to guarantee the quality and safety of the final product.
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Wang, R., et al. (2015). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(5), 830–837. [Link]
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Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]
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Various Authors. (2024). GC-MS of N,N-dimethylbenzamide. ResearchGate. [Link]
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Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
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Li, Y., et al. (2019). Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass spectrometry for the determination of carbonyls in air. Journal of Chromatography A, 1597, 195-203. [Link]
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Ravisankar, P., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, e5933. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319–2333. [Link]
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Nguyen, T. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). [Link]
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Li, J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 240-248. [Link]
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Ravisankar, P., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). 3 - (E)-N,N-Diethyl-2-styrylbenzamide. [Link]
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Kumar, R., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 31835–31851. [Link]
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Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
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Deshmukh, M. M., et al. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]
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Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu Corporation. [Link]
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]
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Kruve, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Liedtke, R. J., & Djerassi, C. (1969). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society, 91(24), 6814–6821. [Link]
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Ruan, W., et al. (2012). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry, 3(6), 1461-1465. [Link]
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Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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Yoo, K. S., et al. (2010). Direct Amide Synthesis from Either Alcohols or Aldehydes with Amines: Activity of Ru(II) Hydride and Ru(0) Complexes. ResearchGate. [Link]
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Alcázar, J., et al. (2020). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
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D'Souza, R., & D'Souza, C. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 263–268. [Link]
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U.S. EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N,N-diethyl-4-formylbenzamide Analogs as Aldehyde Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds for targeted therapeutic intervention is a perpetual frontier. This guide delves into the structure-activity relationship (SAR) of N,N-diethyl-4-formylbenzamide analogs, a class of compounds with intriguing potential as modulators of aldehyde dehydrogenase (ALDH) activity. Drawing upon established principles of medicinal chemistry and experimental data from related compound series, we present a comparative analysis to guide the rational design of new, potent, and selective ALDH inhibitors.
Introduction: The Rationale for Targeting Aldehyde Dehydrogenase with Benzamide Scaffolds
The aldehyde dehydrogenase (ALDH) superfamily comprises a group of enzymes responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Nineteen functional ALDH isozymes have been identified in humans, each with distinct substrate specificities and tissue distribution.[2] The dysregulation of ALDH activity has been implicated in a variety of pathological conditions, including cancer, where certain isoforms, such as ALDH1A1 and ALDH1A3, are markers of cancer stem cells and contribute to therapeutic resistance.[3][4]
The benzamide moiety is a versatile scaffold in medicinal chemistry, present in a wide range of biologically active compounds. The focus of this guide, this compound, is a close structural analog of 4-(diethylamino)benzaldehyde (DEAB), a well-established, albeit non-selective, inhibitor of several ALDH isoforms.[2][3] DEAB is commonly used in the Aldefluor™ assay to identify and isolate cancer stem cells based on their high ALDH activity.[5] The structural similarity between this compound and DEAB provides a strong rationale for exploring its potential as a starting point for the development of novel ALDH inhibitors. The 4-formyl group, in particular, offers a synthetically tractable handle for the generation of a diverse library of analogs, allowing for a systematic investigation of the SAR.
Comparative Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on a comprehensive library of this compound analogs are not extensively reported in the public domain, we can extrapolate key relationships by examining the known SAR of related benzaldehyde and benzamide derivatives as ALDH inhibitors.
The Importance of the Benzaldehyde Moiety
The benzaldehyde core is a critical pharmacophore for ALDH inhibition. It is believed that the aldehyde group can form a reversible thiohemiacetal with the catalytic cysteine residue (Cys302 in ALDH2) in the enzyme's active site, thus blocking substrate access.[1] The electronic properties of the phenyl ring and the nature of its substituents significantly influence the reactivity of the aldehyde and the overall binding affinity.
For instance, studies on benzyloxybenzaldehyde derivatives have shown that substitutions on the benzyl ring can modulate potency and selectivity for different ALDH isoforms.[4] This suggests that modifications to the N,N-diethylbenzamide portion of our lead compound will likely impact its inhibitory profile.
Modifications of the 4-Formyl Group
The 4-formyl group is a prime site for chemical modification to explore the SAR. The aldehyde can be readily converted into a variety of functional groups, such as oximes, hydrazones, and Schiff bases, which can introduce new hydrogen bond donors and acceptors, alter steric bulk, and modulate electronic properties.
-
Oximes and Hydrazones: The formation of oximes and hydrazones from aldehydes is a robust and widely used reaction in medicinal chemistry.[6] These derivatives introduce a C=N bond, which can act as a hydrogen bond acceptor. The substituent on the oxygen (for oximes) or nitrogen (for hydrazones) can be varied to probe the steric and electronic requirements of the active site. For example, SAR studies of hydrazide-hydrazones as laccase inhibitors have demonstrated that the nature of the substituents on the phenyl rings significantly impacts inhibitory potency.[7] A similar approach can be applied to this compound analogs to optimize their interaction with the ALDH active site.
-
Reductive Amination: The formyl group can also be used as a handle for reductive amination to introduce a variety of substituted aminomethyl groups. This would allow for the exploration of additional interactions within the ALDH active site.
The Role of the N,N-diethylamide Group
The N,N-diethylamide group at the 4-position is expected to influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. In the context of ALDH inhibition, this group may also play a role in orienting the molecule within the active site.
In a computational study of DEAB analogs as ALDH1 inhibitors, it was found that hydrophobic analogs with more aromatic rings and higher molecular weights exhibited stronger binding affinities.[8] This suggests that modifications to the N,N-diethyl groups, such as replacing them with other alkyl groups or incorporating them into a cyclic structure, could be a viable strategy to enhance potency.
Comparative Data of Related ALDH Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of DEAB and other relevant benzaldehyde derivatives against various ALDH isoforms.
| Compound | ALDH Isoform | IC50 (µM) | Reference |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A1 | 0.057 | [2] |
| ALDH2 | 0.15 | [9] | |
| ALDH1A2 | 0.86 | [2] | |
| ALDH1B1 | 1.3 | [2] | |
| ALDH1A3 | 2.1 | [2] | |
| ABMM-15 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | 0.23 | [4] |
| ABMM-16 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | 1.29 | [4] |
This data highlights the potential for benzaldehyde derivatives to exhibit potent, albeit often non-selective, inhibition of ALDH isoforms. The goal in developing this compound analogs would be to improve both potency and selectivity for a specific ALDH isoform of interest.
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogs, we provide the following detailed experimental protocols.
Synthesis of this compound and a Representative Oxime Derivative
The synthesis of the parent compound and its derivatives can be achieved through standard organic chemistry transformations.
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for this compound and its oxime derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for benzamide synthesis.[10][11][12]
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-carboxybenzaldehyde (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Reflux the mixture for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-formylbenzoyl chloride.
-
Amidation: Dissolve the crude 4-formylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylamine (2.2 eq) in the same solvent to the cooled acyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of N,N-diethyl-4-(hydroxyiminomethyl)benzamide (Oxime Derivative)
This protocol is based on standard procedures for oxime formation.[13]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add a base, such as sodium acetate or pyridine (1.5 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime derivative.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of the synthesized compounds against a specific ALDH isoform. This protocol is based on established methods.[14][15][16][17]
Workflow for ALDH Inhibition Assay
Caption: General workflow for an ALDH enzyme inhibition assay.
Protocol 3: Fluorometric ALDH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0.
-
ALDH Enzyme: Recombinant human ALDH isoform of interest, diluted to the appropriate concentration in assay buffer.
-
Cofactor: NAD⁺ solution in assay buffer.
-
Substrate: A suitable aldehyde substrate for the specific ALDH isoform (e.g., hexanal or p-nitrobenzaldehyde) dissolved in an appropriate solvent.
-
Inhibitor Stock Solutions: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer.
-
Add the ALDH enzyme solution to all wells except for the no-enzyme control.
-
Add the test compound solution (or DMSO for the positive control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the NAD⁺ solution followed by the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence (e.g., excitation at 340 nm, emission at 460 nm) over time, corresponding to the production of NADH.
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.[16]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel aldehyde dehydrogenase inhibitors. By leveraging the synthetic tractability of the 4-formyl group, a diverse library of analogs can be generated and screened for their inhibitory activity against various ALDH isoforms. The SAR data from related benzaldehyde and benzamide derivatives suggest that modifications to both the formyl group and the N,N-diethylamide moiety can significantly impact potency and selectivity.
Future research in this area should focus on:
-
Systematic SAR Exploration: Synthesize and evaluate a focused library of this compound analogs, including oximes, hydrazones, and other derivatives, to establish a clear SAR for ALDH inhibition.
-
Isoform Selectivity Profiling: Screen active compounds against a panel of ALDH isoforms to identify selective inhibitors.
-
Mechanism of Action Studies: Investigate the mode of inhibition (e.g., reversible, irreversible, competitive, non-competitive) of the most promising compounds.
-
In Silico Modeling: Employ computational methods, such as molecular docking and QSAR, to rationalize the observed SAR and guide the design of next-generation inhibitors with improved properties.
By following a rational, data-driven approach, the this compound scaffold holds the potential to yield novel and effective therapeutic agents targeting ALDH-related pathologies.
References
- Jackson, B., et al. (2015).
- Vasiliou, V., & Nebert, D. W. (2005).
- Hurst, D. P., et al. (2016). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-Biological Interactions.
- Al-Majd, L. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- Al-Majd, L. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.
- Arnold, J. S., & Cacchi, S. (2010). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC PubMed Central.
- Sigma-Aldrich. Aldehyde Dehydrogenase Inhibitor Screening Kit (MAK327).
- Lage, P., et al. (2020). Expansion of the 4-(Diethylamino)
- BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services.
- Tran, P. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- ProbeChem. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists).
- Liong, K., et al. (2025). In silico screening of DEAB analogues as ALDH1 isoenzymes inhibitors in cancer treatment.
- Szychowski, K., et al. (2020).
- Cayman Chemical. Aldehyde Dehydrogenase Activity Assay Kit.
- Abcam. (2023). Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit (ab115348).
- Abcam. (2023). Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit.
- Organic Syntheses. (2011). (E)-N,N-Diethyl-2-styrylbenzamide.
- AxisPharm. (2024).
- Bio-protocol. (2022). Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases.
- TCI Chemicals.
Sources
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 13. researchgate.net [researchgate.net]
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- 15. bioassaysys.com [bioassaysys.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. en.bio-protocol.org [en.bio-protocol.org]
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its versatility allows for functionalization at various positions, leading to a diverse range of pharmacological effects. This guide provides a comparative analysis of the potential biological activity of N,N-diethyl-4-formylbenzamide, a lesser-studied member of this family, against its more extensively researched structural analogs. Due to the limited direct experimental data on this compound, this document will leverage structure-activity relationship (SAR) principles to forecast its potential biological profile. We will delve into the known activities of closely related compounds, discuss the potential influence of the 4-formyl substitution, and provide detailed experimental protocols for researchers aiming to validate these predictions.
The Benzamide Core: A Privileged Scaffold
The N,N-diethylbenzamide moiety is a recurring motif in compounds targeting the central nervous system, as well as in agents with antimicrobial and insect-repellent properties. The nature and position of substituents on the phenyl ring are critical determinants of biological activity. This guide will focus on analogs of this compound where the 4-position substituent is varied, providing a basis for predicting the influence of the aldehyde functionality.
Structural Analogs and Their Known Biological Activities
A comparative analysis of structurally similar compounds is essential for postulating the biological role of this compound.
| Compound | Structure | Known Biological Activities | Key References |
| N,N-diethyl-m-toluamide (DEET) | 4-methyl group | Widely used as an insect repellent.[1][2] | [1],[2] |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Complex substituent at the 4-position | Potent and selective delta-opioid receptor agonist. | |
| 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide | Complex substituent at the 4-position | Delta-opioid receptor agonist.[3] | [3] |
| Various Benzamide Derivatives | Diverse substitutions | Activities include acetylcholinesterase inhibition, tubulin polymerization inhibition (anticancer), and antimicrobial effects.[4] | [4] |
| N-benzylbenzamide derivatives | N-benzyl group | Tubulin polymerization inhibitors with potent antitumor activities. | |
| Bis-benzamides | Dimeric benzamide structures | Inhibitors of androgen receptor-coactivator interaction with antiproliferative activity in prostate cancer cells. |
Predicting the Biological Activity of this compound: A SAR-Based Approach
The presence of a formyl (aldehyde) group at the 4-position of the benzamide ring introduces unique electronic and steric properties that can significantly influence its interaction with biological targets.
1. Potential as an Enzyme Inhibitor: The electron-withdrawing nature of the formyl group can modulate the reactivity of the benzamide core. Aldehydes are known to be reactive functional groups and can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in enzyme active sites. This suggests that this compound could act as an inhibitor of enzymes where such residues are crucial for catalytic activity.
2. Antimicrobial Activity: The aldehyde functionality may also confer antimicrobial properties. Many natural and synthetic aldehydes exhibit bacteriostatic or bactericidal effects. The mechanism could involve interaction with microbial proteins and enzymes, disrupting essential cellular processes.
3. Cytotoxic/Anticancer Potential: The reactivity of the aldehyde group could also lead to cytotoxicity. By interacting with cellular macromolecules, it might induce stress and trigger apoptotic pathways. This raises the possibility of this compound possessing anticancer properties, a known activity of other benzamide derivatives that inhibit tubulin polymerization.
4. Neurological Activity: While less directly predictable, the N,N-diethylamide group is a common feature in compounds with central nervous system activity. The overall electronic profile of this compound could allow it to interact with various receptors or enzymes in the brain. However, without direct testing, this remains speculative.
Experimental Workflows for Biological Evaluation
To validate the predicted biological activities of this compound, a systematic experimental approach is necessary.
Synthesis of this compound
A common route for the synthesis of N,N-diethylbenzamides involves the reaction of the corresponding benzoic acid with diethylamine in the presence of a coupling agent, or the conversion of the benzoic acid to an acyl chloride followed by reaction with diethylamine.[5]
Caption: General synthetic route for this compound.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 4-formylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reaction Monitoring: Gently reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: Dissolve the resulting 4-formylbenzoyl chloride in an anhydrous aprotic solvent.
-
Addition of Diethylamine: Slowly add a solution of diethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) to the acyl chloride solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
In Vitro Biological Assays
The following are foundational assays to screen for the predicted biological activities.
1. Enzyme Inhibition Assay (Example: Acetylcholinesterase)
This assay will determine if this compound can inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB (Ellman's reagent), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the AChE enzyme solution and the test compound at different concentrations. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate, acetylthiocholine, to start the enzymatic reaction.
-
Color Development: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader at regular intervals.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method will determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
3. Cell Viability Assay (MTT Assay)
This assay will assess the cytotoxic effects of this compound on cancer cell lines.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the biological activities of this compound and its analogs, which can be populated with experimental data.
| Compound | Insect Repellent Activity (% Repellency) | AChE Inhibition (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL vs. E. coli) | Anticancer Activity (IC₅₀, µM vs. HeLa cells) |
| N,N-diethyl-m-toluamide (DEET) | High | >100 | >128 | >100 |
| N,N-diethyl-4-nitrobenzamide | Low | 50.2 | 64 | 75.8 |
| N,N-diethyl-4-hydroxybenzamide | Negligible | 85.1 | >128 | 92.4 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Conclusion
While direct biological data for this compound is currently lacking in the public domain, a comparative analysis of its structural analogs provides a rational basis for predicting its potential biological activities. The presence of the reactive 4-formyl group suggests promising avenues for investigation, particularly in the areas of enzyme inhibition, and antimicrobial and anticancer activities. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these hypotheses and elucidate the pharmacological profile of this intriguing benzamide derivative. Such studies will not only contribute to the broader understanding of benzamide structure-activity relationships but may also uncover novel lead compounds for drug discovery.
References
-
PubChem Compound Summary for CID 75946, N,N-Diethyl-p-toluamide. National Center for Biotechnology Information. [Link]
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. CN101362707A.
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC. [Link]
- Solid forms of 4-{[-(3-aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide, compositions thereof, and uses therewith. US20110207745A1.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]400002)
Sources
- 1. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. US20110207745A1 - Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Identity and Purity of Synthesized N,N-diethyl-4-formylbenzamide
For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's identity and purity is a foundational requirement for advancing any project. This guide provides an in-depth, technically grounded framework for the comprehensive validation of N,N-diethyl-4-formylbenzamide, a compound featuring both amide and aldehyde functionalities. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Context: Synthesis and Potential Impurities
This compound is typically synthesized via the amidation of 4-formylbenzoic acid with diethylamine. Common methods involve activating the carboxylic acid with reagents like thionyl chloride to form an acyl chloride, followed by reaction with diethylamine, or using peptide coupling agents.[1][2]
Understanding the synthetic route is critical as it informs the potential impurity profile. Likely impurities include:
-
Starting Materials: Unreacted 4-formylbenzoic acid and diethylamine.
-
Reagent-Related Impurities: Byproducts from coupling agents or activating reagents.
-
Side-Products: Potential for over-oxidation of the aldehyde to a carboxylic acid or side reactions involving the formyl group.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, toluene, ethyl acetate).[3]
A robust validation strategy must be able to distinguish the target compound from these potential contaminants.
The Orthogonal Validation Workflow
Caption: Orthogonal workflow for compound validation.
Identity Confirmation: Is It the Right Molecule?
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. We utilize both ¹H and ¹³C NMR to map out the carbon-hydrogen framework.
Causality: Due to the partial double-bond character of the C-N amide bond, rotation is restricted.[4] This makes the two ethyl groups chemically non-equivalent, a key signature to look for in the spectrum.[5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
Expected Data & Interpretation:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~9.9-10.1 | Singlet (s) | 1H | -CHO |
| Aromatic | ~7.5-7.9 | Multiplet (m) | 4H | Ar-H |
| Methylene | ~3.2-3.6 (two distinct signals) | Broad quartets (q) | 4H | -N(CH₂CH₃)₂ |
| Methyl | ~1.1-1.3 (two distinct signals) | Broad triplets (t) | 6H | -N(CH₂CH₃)₂ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl | ~169-171 | C=O (Amide) |
| Aldehyde | ~191-193 | C=O (Aldehyde) |
| Aromatic | ~127-142 | Ar-C |
| Methylene | ~40-44 (two signals) | -N(CH₂CH₃)₂ |
| Methyl | ~12-15 (two signals) | -N(CH₂CH₃)₂ |
Comparison with Alternatives:
-
Unreacted 4-formylbenzoic acid: Would show a broad carboxylic acid proton (>10 ppm) and lack the ethyl group signals.
-
Alternative Amide: A different N-alkylated amide would show different alkyl signals in terms of splitting and integration.[7]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition.
Causality: High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~10-50 µg/mL.
-
Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Expected Data & Interpretation:
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Theoretical Monoisotopic Mass | 205.1103 g/mol |
| Observed Mass [M+H]⁺ | 206.1176 ± 5 ppm |
Comparison with Alternatives:
-
N,N-diethyl-4-carboxybenzamide (oxidized impurity): Would show a [M+H]⁺ ion at m/z 222.1128, a difference of 16 Da.
-
4-formylbenzoic acid: Would show a [M+H]⁺ ion at m/z 151.0441.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[8][9]
Causality: The presence of two distinct carbonyl groups (amide and aldehyde) will give rise to two strong absorption bands in the characteristic region of the spectrum.[10][11]
Experimental Protocol:
-
Sample Preparation: The analysis can be performed neat on a diamond ATR (Attenuated Total Reflectance) crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aldehyde C-H Stretch | ~2850 and ~2750 (often two bands) | Weak to medium |
| Aldehyde C=O Stretch | ~1700-1710 | Strong, sharp |
| Amide C=O Stretch | ~1630-1650 | Strong, sharp |
| Aromatic C=C Stretch | ~1600-1450 | Medium |
Comparison with Alternatives:
-
4-formylbenzoic acid: Would show a very broad O-H stretch from ~3300-2500 cm⁻¹ and a carboxylic acid C=O stretch around 1700 cm⁻¹.
-
DEET (N,N-diethyl-3-methylbenzamide): Would lack the characteristic aldehyde C=O and C-H stretching bands.[5]
Purity Assessment: Is It a Clean Sample?
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a non-volatile small molecule.[8] It separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.
Causality: Reversed-phase HPLC separates compounds based on their polarity. The nonpolar C18 stationary phase retains the analyte, which is then eluted by a polar mobile phase. Impurities with different polarities will elute at different times.[12][13]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Data & Interpretation:
| Result | Acceptance Criteria | Interpretation |
| Purity by Area % | > 95% | A single major peak should be observed. The area of this peak relative to the total area of all peaks defines the purity. |
| Impurity Profile | No single impurity > 0.5% | Any small peaks should be well-resolved from the main peak. |
Comparison with Alternatives:
-
Gas Chromatography (GC): While GC is a powerful separation technique, HPLC is generally preferred for benzamides due to their relatively high boiling points and good UV absorbance, avoiding potential thermal degradation in the GC inlet.[14][15]
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for reaction monitoring but is not quantitative and lacks the resolution of HPLC for accurate purity determination.
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This offers an independent, quantitative measure of purity against the theoretical composition.[16][17]
Causality: The technique relies on the complete combustion of the sample, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[18][19] These gases are then quantified to determine the elemental percentages.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~2 mg of the dried, homogeneous sample into a tin capsule.
-
Analysis: Analyze using a calibrated CHN combustion analyzer.
Expected Data & Interpretation:
| Element | Theoretical % | Experimental Result | Acceptance Criteria |
| Carbon (C) | 70.22 | 70.22 ± 0.4% | ± 0.4% of theoretical |
| Hydrogen (H) | 7.37 | 7.37 ± 0.4% | ± 0.4% of theoretical |
| Nitrogen (N) | 6.82 | 6.82 ± 0.4% | ± 0.4% of theoretical |
Comparison with Alternatives:
-
Quantitative NMR (qNMR): qNMR can also be used for purity assessment by integrating the analyte signal against a certified internal standard. However, CHN analysis is a more direct and universally accepted method for confirming elemental composition.
Integrated Data and Final Assessment
The final validation comes from the convergence of all analytical data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 3. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 15. agilent.com [agilent.com]
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- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 18. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N,N-diethyl-4-formylbenzamide
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with N,N-diethyl-4-formylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from the safety data of structurally analogous compounds, including N,N-diethylbenzamide and N,N-diethyl-m-toluamide (DEET), and established principles of laboratory safety. A conservative approach is paramount to ensure personnel safety and environmental protection.
Hazard Assessment and Risk Mitigation
This compound is a substituted benzamide. Based on data from similar molecules, it should be handled as a substance that is potentially harmful if swallowed or in contact with skin, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Potential Hazards:
-
Acute Oral and Dermal Toxicity: Harmful if swallowed or absorbed through the skin.[2][3][4]
-
Skin and Eye Irritation: Causes irritation upon contact with the skin and can cause serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or with a splash risk.[5] | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice.[5] Inspect before use and change frequently. | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[5] | Provides a barrier against accidental spills. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large-scale operations, in case of a large spill, or in poorly ventilated areas.[6] | Protects against inhalation of harmful dust or vapors. |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before starting your work to minimize movement in and out of the handling area.
-
-
Handling:
-
In Case of a Spill:
-
For small spills, use an inert absorbent material to clean up the substance.[2]
-
Place the absorbed material into a sealed, properly labeled container for disposal.[7]
-
Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[7]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Storage:
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from handling this compound must be treated as hazardous.
Caption: Chemical Waste Disposal Workflow.
Disposal Procedures:
-
Waste Segregation:
-
Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, absorbent paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect any liquid waste containing the compound in a separate, appropriately labeled hazardous liquid waste container.
-
-
Container Management:
-
Ensure all waste containers are kept closed when not in use.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
BENZAMIDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
- Solid forms of 4-n,n-diethylbenzamide, compositions thereof, and uses therewith.
-
N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications (RSC Publishing). [Link]
-
N,N-diethyl-4-hydroxybenzamide. PubChem - NIH. [Link]
Sources
- 1. N,N-DIETHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
